molecular formula C8H12N4O B2433896 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 118802-45-2

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B2433896
CAS No.: 118802-45-2
M. Wt: 180.211
InChI Key: YYNKPUBLXZGSLR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 118802-45-2) is a versatile tetrahydroquinazoline derivative of significant interest in medicinal chemistry research. This compound serves as a key synthetic intermediate for the development of a diverse family of pyrimidine-based scaffolds . The tetrahydroquinazoline core is a privileged structure found in compounds with a broad spectrum of pharmacological activities . Recent scientific investigations highlight the potential of novel tetrahydroquinazoline derivatives as promising candidates for the molecular design of new antitubercular agents against multidrug-resistant strains of Mycobacterium tuberculosis . Molecular docking studies indicate that such compounds can exhibit high binding affinity toward essential mycobacterial enzymes, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) . Furthermore, high inhibitory activity has also been predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes . The hydrazinyl moiety at the 2-position provides a reactive handle for further functionalization, enabling researchers to explore structure-activity relationships and optimize compound properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydrazinyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4,9H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNKPUBLXZGSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Process Design, Optimization, and Technical Protocols

Executive Summary

The 5,6,7,8-tetrahydroquinazoline scaffold represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between fully aromatic quinazolines and saturated heterocyclic systems. The specific derivative, 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol , serves as a high-value intermediate for the synthesis of tricyclic fused systems (e.g., [1,2,4]triazolo[4,3-c]quinazolines) with potent antimicrobial, antifungal, and kinase inhibitory profiles.

This guide details the synthesis of this compound, prioritizing process reliability and chemical purity. We explore two distinct pathways: the Direct Nucleophilic Displacement (Method A) for atom economy, and the S-Methylation Route (Method B) for superior purity profiles in regulated environments.

Chemical Identity & Tautomeric Equilibrium

Researchers must recognize that the target molecule exists in a dynamic tautomeric equilibrium. While the nomenclature "4-ol" implies an enol structure, the compound predominantly exists as the 4(3H)-one tautomer in polar solvents (DMSO, MeOH) and the solid state.

  • IUPAC Name: 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

  • Preferred Tautomer Name: 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

  • Molecular Formula: C₈H₁₂N₄O

  • Key Spectroscopic Signature: Absence of O-H stretch in IR; presence of amide C=O (~1660-1680 cm⁻¹) and N-H signals in ¹H NMR.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the pyrimidine ring via cyclocondensation, followed by functional group interconversion at the C2 position.

Retrosynthesis Target Target: 2-Hydrazinyl-5,6,7,8- tetrahydroquinazolin-4-ol Intermediate Intermediate: 2-Thioxo-5,6,7,8- tetrahydroquinazolin-4-one Target->Intermediate Hydrazinolysis (SNAr) Precursors Precursors: Ethyl 2-oxocyclohexanecarboxylate + Thiourea Intermediate->Precursors Cyclocondensation (Base-Catalyzed)

Figure 1: Retrosynthetic logic disconnecting the target into commercially available cyclic beta-keto esters and thiourea.

Synthetic Pathways & Protocols

Method A: Direct Hydrazinolysis (The "Green" Route)

This method minimizes step count and waste generation but requires rigorous scrubbing of hydrogen sulfide (H₂S) byproducts.

Step 1: Synthesis of 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Reaction Logic: A base-catalyzed condensation between a 1,3-dielectrophile and a 1,3-dinucleophile.

  • Reagents: Ethyl 2-oxocyclohexanecarboxylate (1.0 eq), Thiourea (1.2 eq), Sodium Ethoxide (NaOEt) (1.5 eq).

  • Solvent: Absolute Ethanol (anhydrous is critical to prevent ester hydrolysis before cyclization).

  • Protocol:

    • Dissolve Na (metal) in absolute EtOH to generate fresh NaOEt.

    • Add thiourea, followed by dropwise addition of the beta-keto ester.

    • Reflux for 6–8 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).

    • Workup: Evaporate solvent under reduced pressure. Dissolve residue in water. Acidify with glacial acetic acid to pH 4–5.

    • Isolation: Collect the precipitate (yellowish solid), wash with water, and recrystallize from ethanol.[1]

    • Yield Expectation: 75–85%.

Step 2: Nucleophilic Substitution with Hydrazine

Reaction Logic: The thione (C=S) is a soft electrophile. Hydrazine, a potent alpha-effect nucleophile, displaces the sulfur as H₂S.

  • Reagents: 2-Thioxo intermediate (from Step 1), Hydrazine Hydrate (80% or 99%, 5–10 eq).

  • Solvent: 1,4-Dioxane or Ethanol.[2] (Dioxane allows higher reflux temperatures, driving the reaction to completion faster).

  • Protocol:

    • Suspend the 2-thioxo intermediate in 1,4-dioxane.

    • Add hydrazine hydrate carefully (exothermic).

    • Reflux for 12–18 hours.

    • Critical Control: The reaction evolves H₂S gas. The apparatus must be vented through a bleach (NaOCl) or NaOH scrubber.

    • Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate the solvent and dilute with cold water.

    • Purification: Recrystallize from Ethanol/DMF mixtures.

Method B: The S-Methylation Pathway (High Purity)

Recommended for pharmaceutical applications where trace sulfur contaminants are unacceptable. This route activates the C2 position, making the displacement milder.

SynthesisWorkflow Start Start: Cyclohexanone Ester Thione 2-Thioxo Intermediate Start->Thione Thiourea/NaOEt Reflux SMe 2-Methylthio Derivative Thione->SMe Method B: MeI, NaOH (S-Alkylation) Product Target: 2-Hydrazinyl Scaffold Thione->Product Method A: N2H4, Reflux (-H2S) SMe->Product N2H4, EtOH Mild Reflux (-MeSH)

Figure 2: Comparison of Method A (Direct) and Method B (S-Alkylation) workflows.

Protocol Modification for Method B:
  • S-Methylation: React the 2-thioxo intermediate with Methyl Iodide (1.1 eq) in aqueous NaOH/EtOH at room temperature for 2–4 hours. The product, 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one , precipitates and is easily isolated.

  • Displacement: React the S-methyl derivative with Hydrazine Hydrate (3 eq) in Ethanol.

    • Advantage:[3][4][5][6] This reaction proceeds faster (3–6 hours) and at lower temperatures than the direct thione displacement.

    • Byproduct: Methanethiol (MeSH) is evolved (volatile, strong odor). Scrubbing is still required.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these standard benchmarks.

Feature2-Thioxo Intermediate (Precursor)2-Hydrazinyl Target (Product)
Physical State Yellow crystalline solidWhite to off-white solid
Solubility Soluble in NaOH (aq); poor in EtOHSoluble in DMSO, dilute acid
IR Spectrum Strong C=S stretch (~1200 cm⁻¹)Absence of C=S; NH/NH₂ doublets (3200-3400 cm⁻¹)
¹H NMR (DMSO-d₆) ~12.5 ppm (br s, 1H, NH), ~13.0 ppm (br s, 1H, SH/NH)~8.5-9.0 ppm (br s, 1H, Amide NH), ~4.0-5.0 ppm (br s, 2H, NH₂)
Mass Spec (ESI) [M+H]⁺ = 181.06 (Calc)[M+H]⁺ = 179.10 (Calc)

Key Troubleshooting Tip: If the product remains yellow, the displacement of the thione is incomplete. Increase hydrazine equivalents and reflux time.

Process Safety & Hazard Control

  • Hydrazine Hydrate: A known carcinogen and potent reducing agent. Use incompatible-free glove boxes or fume hoods. Do not use metal spatulas (catalytic decomposition risk).

  • H₂S / MeSH Evolution: Both methods release toxic gases.

    • Control: Connect the condenser outlet to a trap containing 10% NaOH or Bleach solution.

  • Exotherm Control: The addition of hydrazine to the thione/dioxane mixture can be delayed. Add dropwise at 50°C before ramping to reflux.

References

  • El-Gaby, M. S. A., et al. (2002). "Synthesis and biological activity of some new fused quinazoline derivatives." Il Farmaco, 57(8), 613-617.

  • Al-Alaaf, H. A., & Al-Iraqi, M. A. (2021).[1] "Synthesis of Some New Hydrazones from Quinazolinone Moiety." International Conference on Technology, Engineering and Science (IConTES).[1]

  • Savitsky, P. V., et al. (2014). "Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis." Journal of Organic and Pharmaceutical Chemistry.

  • Hassan, A. A., et al. (2015). "Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate." Chemija, 26(3).

  • Nawrocka, W. P., et al. (2013). "Quinazoline derivatives as potential antimicrobial agents."[7][8] Current Organic Chemistry, 17.

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and prospective applications of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol. As a molecule belonging to the quinazoline class of heterocyclic compounds, it holds significant potential in medicinal chemistry and materials science.[1][2] This document synthesizes information from related chemical structures to offer a predictive analysis of its spectroscopic characteristics, reactivity, and biological significance. The methodologies and experimental designs discussed herein are grounded in established chemical principles and aim to provide a foundational resource for researchers interested in this novel compound.

Introduction and Significance

The quinazoline scaffold is a cornerstone in the development of pharmacologically active agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The tetrahydroquinazoline core, in particular, has been a subject of interest for its role in antitubercular agents.[1] The introduction of a hydrazinyl group at the 2-position of the 5,6,7,8-tetrahydroquinazolin-4-ol framework is anticipated to confer unique chemical reactivity and create new avenues for derivatization and biological screening. Hydrazine and its derivatives are known for their versatile chemical transformations and have been instrumental in the synthesis of various bioactive molecules.[3][4] This guide will explore the confluence of these two important chemical moieties.

Predicted Physicochemical Properties

While experimental data for 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol is not widely available, its fundamental properties can be predicted based on its constituent functional groups and structural analogues.

PropertyPredicted Value/Characteristic
Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Appearance Likely a solid powder
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.
Melting Point Predicted to be relatively high, likely >200 °C, characteristic of heterocyclic compounds with hydrogen bonding capabilities.
pKa The hydrazinyl group will impart basic character, while the hydroxyl group will be weakly acidic.

Proposed Synthetic Pathways

The synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol can be approached through several strategic routes, primarily involving the construction of the tetrahydroquinazoline core followed by the introduction of the hydrazinyl group.

Synthesis from a 2-Thio or 2-Chloro Precursor

A common and effective method for introducing a hydrazinyl group onto a heterocyclic ring is through the nucleophilic substitution of a suitable leaving group, such as a chloro or thio moiety.[5][6]

Experimental Protocol:

  • Synthesis of the Precursor: The synthesis would commence with the cyclocondensation of a suitable guanidine derivative with a cyclohexanone derivative to form the tetrahydroquinazoline core.[1] Alternatively, a 2-thioxo- or 2-chloro-5,6,7,8-tetrahydroquinazolin-4-one can be synthesized through established methods.

  • Hydrazinolysis: The 2-substituted precursor (e.g., 2-chloro-5,6,7,8-tetrahydroquinazolin-4-ol) is dissolved in a suitable solvent such as ethanol or isopropanol.[6]

  • An excess of hydrazine hydrate (typically 5-10 equivalents) is added to the solution.[6]

  • The reaction mixture is heated to reflux for a period of 4 to 24 hours, with the progress monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and recrystallization.[6]

Causality Behind Experimental Choices: The use of excess hydrazine hydrate drives the nucleophilic aromatic substitution reaction to completion.[6] The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the reaction mechanism.

Synthesis_Pathway A 2-Chloro-5,6,7,8-tetrahydroquinazolin-4-ol C Reflux in Ethanol A->C B Hydrazine Hydrate (Excess) B->C D 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol C->D Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol.

Predicted Spectroscopic Characteristics

The structural elucidation of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol would rely on standard spectroscopic techniques. The following are predicted key spectral features based on analogous compounds.[7][8]

Spectroscopic TechniquePredicted Key Signals
¹H NMR - Signals in the aromatic region for any aromatic protons (if derivatized).- Broad signals for the -NH- and -NH₂ protons of the hydrazinyl group, as well as the -OH and ring -NH- protons.- Aliphatic protons of the tetrahydrocyclohexyl ring would appear as multiplets in the upfield region.
¹³C NMR - Carbonyl carbon signal around 160-170 ppm.- Signals for the pyrimidine ring carbons in the range of 140-160 ppm.- Aliphatic carbon signals from the cyclohexyl moiety between 20-40 ppm.
IR (cm⁻¹) - N-H stretching vibrations for the hydrazinyl and ring amine groups around 3100-3400 cm⁻¹.- O-H stretching of the hydroxyl group around 3200-3600 cm⁻¹.- C=O stretching of the quinazolinone carbonyl at approximately 1650-1680 cm⁻¹.- C=N stretching of the pyrimidine ring around 1600-1630 cm⁻¹.[8][9]
Mass Spectrometry - A prominent molecular ion peak (M+) corresponding to the molecular weight of 180.21.

Chemical Reactivity and Derivatization Potential

The presence of the hydrazinyl and quinazolin-4-ol moieties imparts a rich chemical reactivity to the molecule, making it a versatile scaffold for further chemical modifications.

Reactions of the Hydrazinyl Group

The hydrazinyl group is a potent nucleophile and can undergo a variety of reactions to form a diverse range of derivatives.[3][10]

  • Formation of Hydrazones: Reaction with aldehydes and ketones will yield the corresponding hydrazones. These derivatives are often crystalline solids and can be used for characterization. Furthermore, hydrazones themselves can be important pharmacophores.[9]

  • Acylation: Reaction with acid chlorides or anhydrides will lead to the formation of acylhydrazides.

  • Cyclization Reactions: The hydrazinyl group can be a key component in the synthesis of fused heterocyclic systems, such as triazoloquinazolines, by reacting with appropriate bifunctional reagents.[10][11]

Reactivity_Diagram A 2-Hydrazinyl-5,6,7,8- tetrahydroquinazolin-4-ol B Aldehydes/Ketones A->B D Acid Chlorides/ Anhydrides A->D F Bifunctional Reagents (e.g., Orthoesters) A->F C Hydrazone Derivatives B->C Condensation E Acylhydrazide Derivatives D->E Acylation G Fused Triazoloquinazoline Derivatives F->G Cyclization

Sources

The Biological Frontier of Tetrahydroquinazolines: A Technical Guide to Their Diverse Activities

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinazoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a vast array of biological activities. This in-depth technical guide provides a comprehensive exploration of the significant pharmacological properties of tetrahydroquinazoline derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. By delving into the causality behind experimental designs, this guide offers field-proven insights into the synthesis, mechanisms of action, and evaluation of these versatile compounds. Detailed experimental protocols for key biological assays are provided, alongside a curated compilation of quantitative activity data to facilitate comparative analysis. Furthermore, complex signaling pathways and experimental workflows are elucidated through meticulously crafted diagrams, offering a clear and actionable understanding for researchers in the field of drug discovery and development.

Introduction: The Enduring Significance of the Tetrahydroquinazoline Core

The quinazoline skeleton, a fusion of a benzene and a pyrimidine ring, and its reduced form, tetrahydroquinazoline, are central to the design of numerous therapeutic agents.[1] The structural rigidity and synthetic tractability of the tetrahydroquinazoline core make it an ideal scaffold for the development of compounds with diverse and potent biological activities.[1] These derivatives have demonstrated a remarkable capacity to interact with a wide range of biological targets, leading to their investigation in a multitude of therapeutic areas.[1] This guide will systematically explore the major biological activities of tetrahydroquinazoline derivatives, providing both the foundational knowledge and the practical methodologies required to advance research in this exciting field.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Tetrahydroquinazoline derivatives have emerged as a prominent class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of tetrahydroquinazolines stems from their ability to interfere with critical cellular machinery essential for tumor growth and survival. Key mechanisms include:

  • Enzyme Inhibition: A primary mode of action is the inhibition of crucial enzymes involved in cancer progression.

    • Topoisomerase II (TopoII) Inhibition: Certain tetrahydroquinazoline derivatives function as potent inhibitors of human topoisomerase IIα, an enzyme vital for resolving DNA topological problems during replication and transcription.[2][3][4][5][6] Unlike many clinical TopoII-targeted drugs that act as "poisons" by stabilizing the DNA-enzyme cleavage complex, which can lead to secondary leukemias, these tetrahydroquinazolines act as catalytic inhibitors, blocking the enzyme's function without DNA intercalation.[2][4] This offers a potentially safer therapeutic window.

    • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: The EGFR signaling pathway is a critical regulator of cell proliferation and is often hyperactivated in various cancers. Tetrahydroquinazoline derivatives have been designed as potent inhibitors of EGFR tyrosine kinase, including mutant forms that confer resistance to first-generation inhibitors.[7][8][9][10][11]

    • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. Several tetrahydroquinazoline derivatives have demonstrated significant inhibitory activity against DHFR.[12][13][14][15]

  • Modulation of Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some tetrahydroquinazoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various tetrahydroquinazoline derivatives against different human cancer cell lines is summarized below. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Target/MechanismReference
ARN-21934-2 (DNA relaxation)Topoisomerase IIα inhibitor[2][3][4][5][6]
Compound 13a A549 (Lung)1.49EGFR inhibitor[16]
HepG-2 (Liver)2.90
MCF-7 (Breast)1.85
PC-3 (Prostate)3.30
Compound 4a A549 (Lung)11.33-[17]
HCT-116 (Colon)-
Compound 79 T790M/L858R EGFR0.031EGFR T790M inhibitor[7]
Compound 8b EGFR-TK0.00137EGFR-TK inhibitor[9]
Compound 23 PC-3 (Prostate)0.016DHFR inhibitor[18]
A549 (Lung)0.19
MCF-7 (Breast)0.021
A2780 (Ovarian)0.018
Compound 3e CCRF-CEM (Leukemia)1.569DHFR inhibitor[13]
Human DHFR0.527
Compound 8d DHFR0.199DHFR inhibitor[19]
Compound 7e CDK20.149CDK2 inhibitor[19]
Experimental Protocols: Evaluating Anticancer Efficacy

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the tetrahydroquinazoline derivatives to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: Experimental Workflow for In Vitro Anticancer Evaluation

cluster_workflow In Vitro Anticancer Evaluation Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Tetrahydroquinazoline Derivatives (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mt_assay Perform MTT Assay incubate->mt_assay measure Measure Absorbance at 570 nm mt_assay->measure analyze Analyze Data: - Calculate % Cell Viability - Determine IC50 measure->analyze end End: Cytotoxicity Profile analyze->end

Caption: General experimental workflow for in vitro anticancer evaluation.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and assay buffer.

  • Inhibitor Addition: Add varying concentrations of the tetrahydroquinazoline derivative to the reaction mixture. Include a positive control (e.g., etoposide) and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the percentage of supercoiled DNA to determine the extent of inhibition and calculate the IC50 value.

Diagram: PI3K/Akt/mTOR Signaling Pathway

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates Tetrahydroquinazoline Tetrahydroquinazoline Derivative Tetrahydroquinazoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by tetrahydroquinazoline derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Tetrahydroquinazoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, positioning them as a valuable scaffold for the development of new anti-infective drugs.

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of tetrahydroquinazolines are attributed to their ability to interfere with essential microbial processes:

  • Enzyme Inhibition:

    • Dihydrofolate Reductase (DHFR) Inhibition: Similar to their anticancer mechanism, these derivatives can inhibit bacterial DHFR, a crucial enzyme for nucleotide synthesis and microbial growth.[1] Molecular docking studies have indicated that these compounds can bind effectively to the active site of Mycobacterium tuberculosis DHFR.[1]

  • DNA Gyrase Inhibition: Some quinazoline derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to bacterial cell death.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of various tetrahydroquinazoline derivatives is presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazolo-quinazoline analog 4 S. aureus (ATCC 25923)-[20]
MRSA (USA300)- (IZ=14mm)
Thiazolo-quinazoline analog 5 S. aureus (ATCC 25923)-[20]
MRSA (USA300)- (IZ=17mm)
Thiazolo-quinazoline analog 2 E. coli (ATCC 25922)-[20]
Thiazolo-quinazoline analog 3 E. coli (ATCC 25922)-[20]
Thiazolo-quinazoline analog 12 E. coli (ATCC 25922)-[20]
Compound 6g S. aureus2.5-5[21]
P. aeruginosa2.5-5
E. coli2.5-5
Compound THTQ P. mirabilis1875[22]
E. coli3750
Compound 19 & 20 Various bacteria & fungi2.5-15[23]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the tetrahydroquinazoline derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Combating Viral Infections

Tetrahydroquinazoline derivatives have also been identified as promising antiviral agents, with activity against a range of viruses, including flaviviruses like Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), and Yellow fever virus (YFV).[24][25]

Mechanism of Action: Targeting the Viral Life Cycle

The antiviral activity of these compounds often involves interference with the early stages of the viral replication cycle. Time-of-addition experiments have suggested that some tetrahydroquinazoline N-oxides act after viral entry into the host cell.[24][25]

Quantitative Antiviral Activity Data

The in vitro antiviral activity of tetrahydroquinazoline N-oxides is presented as EC50 values (the concentration of a drug that gives half-maximal response).

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Tetrahydroquinazoline N-oxidesTBEVPorcine embryo kidney2 - 33[24][25]
WNVVero0.15 - 34[24][25]
YFVVero0.18 - 41[24][25]
Compound 4k Influenza A H1N1, H3N2, B-0.025[26]
Compound 4e Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus-0.029[26]
trans-1SARS-CoV-2Vero E63.15[27]
SARS-CoV-2 DeltaCalu-32.78
trans-2SARS-CoV-2Vero E612.02[27]
Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Protocol:

  • Cell Monolayer: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the tetrahydroquinazoline derivative.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Diagram: Antiviral Plaque Reduction Assay Workflow

cluster_workflow Plaque Reduction Assay Workflow start Start: Confluent Cell Monolayer prepare Prepare Virus Inoculum & Serial Dilutions of Compound start->prepare infect Infect Cell Monolayer prepare->infect overlay Add Semi-Solid Overlay infect->overlay incubate Incubate to Allow Plaque Formation overlay->incubate stain Fix and Stain Cells incubate->stain count Count Plaques stain->count analyze Analyze Data: - Calculate % Plaque Reduction - Determine EC50 count->analyze end End: Antiviral Efficacy analyze->end

Sources

The Pharmacophore Frontier: Navigating the SAR of 2-Hydrazinyl-Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the landscape of medicinal chemistry, the quinazoline scaffold is royalty—dominating the kinase inhibitor space (e.g., Gefitinib, Erlotinib). However, the fully aromatic quinazoline core suffers from "molecular flatness," often leading to poor solubility and non-specific stacking interactions.

This guide explores the 2-hydrazinyl-5,6,7,8-tetrahydroquinazoline scaffold. By saturating the benzene ring, we introduce sp³ character (


), altering the vector of substituents and improving physicochemical properties while retaining the privileged pyrimidine binding motifs. The 2-hydrazinyl moiety acts as a versatile "warhead"—capable of hydrogen bonding, metal chelation, or serving as a pivot for further cyclization into tricyclic systems.

The Synthetic Architecture

To explore the Structure-Activity Relationship (SAR), one must first master the synthesis. Unlike planar quinazolines, the tetrahydro- variant requires cyclohexanone precursors.

Core Synthesis Workflow

The dominant route involves the cyclocondensation of cyclohexanones with urea or thiourea, followed by activation and hydrazine displacement.

SynthesisPath Reactants Cyclohexanone + Thiourea/Urea Inter1 2-Thioxo/Oxo- Tetrahydroquinazoline Reactants->Inter1 Cyclization (Base/Acid) Activation Activation (POCl3 or MeI) Inter1->Activation Functionalization Inter2 2-Chloro/S-Methyl Intermediate Activation->Inter2 Product 2-Hydrazinyl- Tetrahydroquinazoline Inter2->Product NH2NH2·H2O (Nucleophilic Subst.)

Figure 1: The divergent synthetic pathway. The choice between POCl3 (chlorination) and MeI (S-methylation) depends on the stability of the 4-position substituents.

SAR Exploration Vectors

The biological activity of this scaffold is not monolithic; it depends on three specific vectors.

Vector A: The Alicyclic Ring (C5–C8)
  • The "Pucker" Effect: Unlike the flat benzene ring in quinazolines, the 5,6,7,8-tetrahydro ring adopts a half-chair or sofa conformation.

  • SAR Insight: Substituents at C6 or C7 (e.g., tert-butyl, methyl) project out of the plane. This is critical for fitting into hydrophobic pockets of enzymes like Dihydrofolate Reductase (DHFR) or Cholinesterases without incurring the entropy penalty of a flat aromatic stack.

  • Design Rule: Bulky groups here increase lipophilicity (

    
    ) but can restrict binding if the target pocket is narrow.
    
Vector B: The Hydrazine "Linker" (C2)

The hydrazine group (-NH-NH2) is the most reactive point.

  • Free Hydrazine: Acts as a hydrogen bond donor/acceptor. Often shows high antioxidant activity but carries a "toxicophore" warning due to potential metabolic activation (ROS generation).

  • Hydrazone Formation (Schiff Bases): Condensing with aldehydes creates an azomethine linker (-N=CH-). This extends the conjugation and locks the conformation.

    • Application: These derivatives frequently show enhanced Antimicrobial and Anticancer profiles (e.g., against MCF-7 lines) by chelating metal ions in metalloenzymes or intercalating DNA.

  • Cyclization: The hydrazine is a precursor to [1,2,4]triazolo[4,3-a]quinazolines. This rigidifies the structure, reducing metabolic liability.

Vector C: The Pyrimidine Core (N1/N3)
  • Electronic Modulation: Electron-donating groups on the alicyclic ring push electron density into the pyrimidine nitrogens, affecting the pKa and H-bond accepting capability at N1.

Biological Data Summary

The following table summarizes the activity shifts observed when modifying the 2-hydrazinyl core.

ModificationTarget ClassObserved EffectMechanism Note
Free Hydrazine Antioxidant / ROS ScavengingHigh ActivityDirect H-atom transfer from -NH-NH2.
Aryl-Hydrazone Antimicrobial (Gram +/-)Increased Potency (MIC < 10 µg/mL)Lipophilicity aids cell penetration; Azomethine binds active sites.
C7-tert-butyl Antitubercular (DHFR)Enhanced SelectivitySteric bulk fills hydrophobic pocket in M. tuberculosis DHFR.
Triazole Fusion Anti-inflammatoryImproved StabilityRemoves hydrazine toxicity; mimics adenosine core.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazoline

Rationale: This method uses the S-methylation route, which is milder than POCl3 and avoids harsh chlorinating agents.

Reagents:

  • 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(1H)-one (Precursor)

  • Methyl Iodide (MeI)

  • Hydrazine Hydrate (99%)

  • Ethanol (Absolute)[1]

Step-by-Step:

  • S-Methylation: Dissolve the 2-thioxo precursor (10 mmol) in 10% NaOH (20 mL). Cool to 0°C. Add MeI (11 mmol) dropwise. Stir for 3 hours at RT. The S-methyl derivative precipitates. Filter, wash with water, and dry.[2]

  • Hydrazinolysis: Dissolve the S-methyl intermediate (5 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (25 mmol, 5 equiv) slowly. Note: Excess hydrazine prevents the formation of dimer byproducts.

  • Reflux: Heat to reflux for 6–8 hours. Monitor via TLC (System: CHCl3:MeOH 9:1). Evolution of methanethiol (rotten cabbage odor) confirms reaction progress. Use a scrubber.

  • Isolation: Cool to RT. The product usually crystallizes.[3] If not, concentrate under vacuum to half volume. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Protocol B: General Antimicrobial Assay (MIC Determination)

Rationale: Hydrazinyl derivatives are often screened for broad-spectrum antibiotic activity. The Broth Microdilution method is the gold standard.

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspensions (S. aureus, E. coli) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

Strategic SAR Roadmap (Graphviz)

The following diagram illustrates the decision-making process for optimizing this scaffold.

SAR_Logic Core 2-Hydrazinyl-Tetrahydroquinazoline Path_A Route A: Schiff Base (Aldehyde Condensation) Core->Path_A Enhance Lipophilicity Path_B Route B: Cyclization (Orthoesters/Acids) Core->Path_B Lock Conformation Risk Risk: Metabolic Liability (Hydrazine Toxicity) Core->Risk Unmodified Target_A Target: Kinase/DNA Binding (Planar Extension) Path_A->Target_A Azomethine Linker Target_B Target: Receptor Antagonist (Rigid Tricycle) Path_B->Target_B Triazolo-Fusion

Figure 2: SAR Optimization Logic. Route A targets active sites requiring flexible linkers, while Route B improves metabolic stability.

References

  • Snizhko, A. D., et al. (2022). "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity." International Journal of Molecular Sciences.

    • Key Insight: Establishes the core synthesis of the tetrahydroquinazoline ring and its potential as a DHFR inhibitor.
  • Abdelrahman, M. A., et al. (2021).[4] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." Molecules.

    • Key Insight: comprehensive review of the antimicrobial SAR of the hydrazide-hydrazone moiety, directly applicable to the C2-position of our scaffold.
  • Zhang, J., et al. (2024). "Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives." RSC Advances.

    • Key Insight: Demonstrates the anticancer potential (MCF-7 apoptosis) of quinoline hydrazones, providing a comparative baseline for the tetrahydro- analogs.
  • Katariya, K. D., et al. (2017).[5] "Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones." Der Pharma Chemica.

    • Key Insight: Validates the "electron-withdrawing group" hypothesis for enhancing antimicrobial efficacy in quinoline hydrazones.[5]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on the specific derivative, 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol, a molecule that combines the established quinazoline core with a reactive hydrazine moiety. This unique combination suggests a rich polypharmacological potential. While direct studies on this exact molecule are limited, its structural components allow for a rational, hypothesis-driven exploration of its potential therapeutic targets. This document synthesizes information from analogous structures to propose three primary target classes for investigation: Protein Kinases , Dihydrofolate Reductase (DHFR) , and Monoamine Oxidases (MAO) . For each class, we present the scientific rationale, a key signaling pathway, and a detailed, field-proven experimental protocol for target validation. Our objective is to provide a robust framework for initiating a drug discovery program centered on this promising chemical entity.

Introduction: Deconstructing the Therapeutic Potential

The therapeutic utility of a small molecule is encoded in its structure. In 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol, we can identify three key pharmacophoric elements that inform our investigation:

  • The Quinazoline Core: This bicyclic heterocycle is present in numerous FDA-approved drugs, most notably as a potent inhibitor of protein kinases.[1][3] Its planar structure and hydrogen bonding capabilities make it an ideal ATP-mimetic, capable of occupying the kinase hinge region. Derivatives of quinazoline have demonstrated broad pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][4]

  • The Hydrazine Moiety (-NHNH₂): The hydrazine group is a well-known reactive pharmacophore. It is the defining feature of several monoamine oxidase (MAO) inhibitors and has been explored for its ability to act as a transition-state mimic in aspartic proteases and form covalent bonds with enzyme cofactors.[5][6][7] Its nucleophilicity and hydrogen bonding capacity are key to its interactions.

  • The Tetrahydro- Ring System: The saturation of one of the rings (the 5,6,7,8-tetrahydro modification) imparts a three-dimensional character to the molecule, distinguishing it from its planar aromatic counterparts. This non-planar geometry can enhance binding affinity and selectivity by allowing for more specific interactions within a protein's binding pocket. Tetrahydroquinoline and tetrahydroisoquinoline scaffolds are found in many pharmacologically active agents.[8][9]

The convergence of these three features in a single molecule makes 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol a compelling candidate for multifaceted therapeutic applications, particularly in oncology and neurology.

Potential Target Class I: Protein Kinase Inhibition

Scientific Rationale

The quinazoline scaffold is famously effective at targeting the ATP-binding site of protein kinases.[3][4] Many successful tyrosine kinase inhibitors (TKIs) like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are built upon this core.[1] They function as ATP-competitive inhibitors, blocking the signaling cascades that drive cell proliferation and survival. Given that hundreds of kinases are implicated in diseases like cancer, targeting them remains a primary strategy in drug development.[2][4] The 4-ol (or tautomeric 4-oxo) group and the 2-hydrazinyl group of the title compound can form critical hydrogen bonds with the kinase "hinge" region, mimicking the adenine portion of ATP.

Illustrative Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, leading to cell growth and proliferation. Its overexpression is a hallmark of many cancers, including non-small-cell lung cancer.[1]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR:w->ADP:e P RAS RAS EGFR->RAS Activates Compound 2-Hydrazinyl-5,6,7,8- tetrahydroquinazolin-4-ol Compound->EGFR Inhibits (ATP Competition) ATP ATP ATP:e->EGFR:w RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the proposed inhibitory action of the compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to quantify kinase activity by measuring ADP formation. It is a robust, high-throughput method for determining IC₅₀ values.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol against a panel of protein kinases (e.g., EGFR, VEGFR-2, SRC).

Materials:

  • Kinase-Glo® Luminescence Kinase Assay Platform (Promega, Cat. #V6721)

  • Recombinant human kinases (e.g., EGFR, VEGFR-2)

  • Appropriate kinase-specific peptide substrates and ATP

  • Test Compound: 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol, dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well white, opaque assay plates (Corning, Cat. #3570)

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series of the test compound in a DMSO source plate, typically starting from 10 mM.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of kinase reaction buffer.

    • Add 25 nL of the test compound from the DMSO source plate (this results in a 1:100 dilution). Include "no compound" (DMSO only) and positive control wells.

    • Add 2.5 µL of a 2X kinase/substrate solution (containing the specific kinase and its peptide substrate).

  • Initiation of Reaction:

    • Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and measures the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no compound" (100% activity) and positive control (0% activity) wells.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Data Summary

The following table illustrates how results from a kinase panel screen would be presented. (Note: These are hypothetical values for illustrative purposes).

Kinase TargetIC₅₀ (nM) of Test Compound
EGFR85
VEGFR-2150
PDGFRβ450
SRC1,200
JAK2>10,000

Potential Target Class II: Dihydrofolate Reductase (DHFR) Inhibition

Scientific Rationale

The quinazoline ring is structurally analogous to the pteridine ring of folic acid. This similarity has been exploited to create potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides and certain amino acids.[10] DHFR inhibitors like Methotrexate (a pteridine derivative) and Trimetrexate (a quinazoline derivative) are effective anticancer and antimicrobial agents. They starve rapidly dividing cells of the building blocks needed for DNA replication.[10]

Illustrative Pathway: Folate Metabolism

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial one-carbon donor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.

DHFR_Pathway cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR_enzyme DHFR DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Thymidylate Thymidylate (dTMP) THF->Thymidylate Purines Purines (ATP, GTP) THF->Purines DHFR_enzyme->THF NADP NADP+ DHFR_enzyme->NADP Compound 2-Hydrazinyl-5,6,7,8- tetrahydroquinazolin-4-ol Compound->DHFR_enzyme Inhibits NADPH NADPH NADPH->DHFR_enzyme DNA DNA Synthesis Thymidylate->DNA Purines->DNA

Caption: Role of DHFR in the folate pathway and its inhibition.

Experimental Protocol: Spectrophotometric DHFR Inhibition Assay

Objective: To measure the inhibition of DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • Test Compound and Positive Control (Methotrexate) in DMSO

  • UV-transparent 96-well plates

  • Spectrophotometer with kinetic reading capabilities

Methodology:

  • Reagent Preparation: Prepare stock solutions of DHF and NADPH in the assay buffer.

  • Assay Setup:

    • In each well, add 80 µL of assay buffer.

    • Add 1 µL of the test compound at various concentrations (or DMSO for control).

    • Add 10 µL of DHFR enzyme solution (e.g., final concentration of 10 nM).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation:

    • Add 10 µL of a pre-mixed solution of DHF and NADPH (e.g., final concentrations of 10 µM and 100 µM, respectively) to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition vs. log[Inhibitor] and fit the curve to determine the IC₅₀ value.

Potential Target Class III: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

The hydrazine functional group is a classic pharmacophore for irreversible inhibition of monoamine oxidases (MAO-A and MAO-B).[7] Drugs like phenelzine and isocarboxazid are hydrazine derivatives that covalently modify the FAD cofactor in the MAO active site, leading to its inactivation.[6][7] MAOs are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors are used to treat depression and neurodegenerative disorders such as Parkinson's disease. The presence of the hydrazine moiety in our compound of interest makes MAO a highly plausible target.

Illustrative Pathway: Dopamine Metabolism by MAO-B

MAO-B is predominantly responsible for metabolizing dopamine in the brain. Inhibiting MAO-B increases dopamine levels, which is a key therapeutic strategy for Parkinson's disease.

MAO_Pathway cluster_output Dopamine Dopamine MAOB_enzyme MAO-B Dopamine->MAOB_enzyme DOPAL DOPAL MAOB_enzyme->DOPAL H2O2 H₂O₂ MAOB_enzyme->H2O2 NH3 NH₃ MAOB_enzyme->NH3 Compound 2-Hydrazinyl-5,6,7,8- tetrahydroquinazolin-4-ol Compound->MAOB_enzyme Irreversibly Inhibits

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (hereafter 2-HTQ ) serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems. Unlike its fully aromatic quinazoline counterparts, the 5,6,7,8-tetrahydro moiety introduces significant


 character (Fsp3), improving solubility and modifying the lipophilic profile (

) of downstream derivatives—a highly desirable trait in modern drug design to prevent "flat molecule" attrition.

This guide details the robust handling, characterization, and application of 2-HTQ to generate two distinct classes of bioactive scaffolds:

  • [1,2,4]Triazolo[4,3-a]quinazolines: Tricyclic cores often associated with antimicrobial and anticonvulsant activity.

  • N-Acylhydrazones: Versatile linkers for fragment-based drug discovery (FBDD).

Safety & Handling (Critical)

Hazard Class: Hydrazine derivatives are potent nucleophiles and potential skin sensitizers/carcinogens.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Ventilation: All operations involving heating or open vessels must be performed in a certified fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents. The hydrazine moiety is reducing and can react violently.

Chemical Context & Tautomerism

Researchers must recognize that 2-HTQ exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms. While IUPAC nomenclature often favors the enol, the keto form (2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one) dominates in polar solvents (DMSO, alcohols) and determines the reactivity profile.

Key Validation Marker: In


 NMR (DMSO-

), the hydrazinyl group typically presents as a broad singlet (

) around 4.0–5.0 ppm and a downfield singlet (

) around 8.0–9.0 ppm. The disappearance of these signals is the primary metric for reaction completion.

Experimental Protocols

Protocol A: Synthesis of the 2-HTQ Scaffold

Note: If not purchased commercially, 2-HTQ is synthesized from the 2-thioxo precursor.

Reaction: Nucleophilic Aromatic Substitution (


)
Reagents:  2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one, Hydrazine Hydrate (80%).
  • Charge: In a 100 mL round-bottom flask, suspend 10 mmol of the 2-thioxo precursor in 30 mL of Ethanol (EtOH).

  • Addition: Add Hydrazine Hydrate (50 mmol, 5 equiv) dropwise. Excess hydrazine is required to drive the equilibrium and prevent dimer formation.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: TLC (Eluent: 10% MeOH in DCM). The starting material (thioxo) is less polar than the hydrazine product.

  • Workup: Cool to room temperature. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate. Wash extensively with cold water (to remove excess hydrazine) followed by cold ethanol.

  • Drying: Vacuum dry at

    
    .
    
Protocol B: Cyclization to [1,2,4]Triazolo[4,3-a]tetrahydroquinazolin-5(4H)-ones

This reaction constructs a third ring, locking the conformation and increasing metabolic stability.

Reagents: 2-HTQ, Formic Acid (or Orthoesters), Reflux condenser.

  • Dissolution: Dissolve 1.0 mmol of 2-HTQ in 5 mL of Formic Acid (HCOOH).

    • Note: Formic acid acts as both reagent and solvent.

  • Cyclization: Reflux the mixture (

    
    ) for 3–5 hours.
    
  • Monitoring: Monitor by TLC. A significant

    
     shift will occur as the polar hydrazine converts to the less polar triazole system.
    
  • Quench: Pour the reaction mixture onto 50 g of crushed ice.

  • Neutralization: Carefully adjust pH to ~7.0 using 10%

    
     solution. Caution: CO2 evolution.
    
  • Collection: Filter the resulting solid, wash with water, and recrystallize from EtOH/DMF.

Protocol C: Library Generation of Hydrazones (Schiff Bases)

Ideal for high-throughput screening (HTS) campaigns.

Reagents: 2-HTQ, Various Aldehydes (R-CHO), Glacial Acetic Acid (Cat.), EtOH.

  • Setup: In a reaction vial, mix 0.5 mmol 2-HTQ and 0.55 mmol Aldehyde in 3 mL EtOH.

  • Catalysis: Add 1–2 drops of glacial acetic acid.

  • Reaction: Reflux for 2 hours (or microwave at

    
     for 10 min).
    
  • Validation: The product usually precipitates upon cooling.

    • NMR Check: Look for the appearance of the azomethine proton (

      
      ) singlet at 8.0–8.8 ppm.
      

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the 2-HTQ scaffold.

G Precursor 2-Thioxo-5,6,7,8- tetrahydroquinazolin-4(3H)-one Scaffold 2-HYDRAZINYL-5,6,7,8- TETRAHYDROQUINAZOLIN-4-OL (2-HTQ) Precursor->Scaffold Hydrazine Hydrate EtOH, Reflux Triazole [1,2,4]Triazolo[4,3-a] quinazolin-5(4H)-one Scaffold->Triazole Formic Acid Cyclization Hydrazone N-Acylhydrazone (Schiff Base) Scaffold->Hydrazone R-CHO / AcOH Condensation Pyrazole Pyrazolyl-quinazoline Derivative Scaffold->Pyrazole Acetylacetone Cyclocondensation

Figure 1: Divergent synthetic pathways utilizing 2-HTQ as a core scaffold.

Analytical Data Summary (Quality Control)

Parameter2-HTQ ScaffoldTriazolo-Derivative (Product)Validation Logic
Appearance White to pale yellow powderWhite/Off-white crystalsDistinct morphology change
Melting Point

(dec)

Cyclization increases thermal stability
IR Spectrum

(

)
Absence of

bands
Loss of primary amine stretch
1H NMR

4.5 (

, br s),

8.8 (

)
Disappearance of 4.5 & 8.8 ppmConfirmation of ring closure
Solubility DMSO, hot EtOHDMSO, DMFReduced solubility in EtOH

References

  • Danylchenko, S. Y., et al. (2014).[1][2] "Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis." Journal of Organic and Pharmaceutical Chemistry, 12(3), 66–73.[1][2] Link

  • Lipunova, G. N., et al. (2025).[1][3] "Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity." Molecules, 30(1).[4] Link

  • Al-Sanea, M. M., et al. (2024).[5] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Drug Design, Development and Therapy, 18, 5109–5127.[5] Link

  • BenchChem. (2025).[6] "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines." BenchChem Application Notes. Link

  • Merck Millipore. (2024). "Safety Data Sheet: Hydrazine Hydrate." Merck Safety Repository. Link

Sources

Application Note: 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (referred to herein as HTHQ-Hydrazine ) in kinase inhibitor discovery.

While often categorized as a "kinase inhibitor" in broad chemical databases, this molecule functions primarily as a privileged scaffold and fragment precursor . It is the obligate starting material for synthesizing high-affinity hydrazone-based ATP-competitive inhibitors targeting enzymes such as Casein Kinase 2 (CK2) , EGFR , and bacterial kinases like PanK .

Executive Summary & Mechanism of Action

HTHQ-Hydrazine (CAS: 118802-45-2) represents a core pharmacophore in medicinal chemistry. Its structure mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.

  • Chemical Nature: The molecule exists in a tautomeric equilibrium between the 4-ol (enol) and 4-one (keto) forms, with the keto form dominating in solution.

  • Binding Mechanism: The tetrahydroquinazoline core provides a semi-flexible scaffold that occupies the adenine binding pocket. The 2-hydrazinyl group is the critical "warhead" precursor; it is chemically derivatized (typically via condensation with aldehydes) to extend into the hydrophobic pocket or solvent-exposed regions of the kinase, conferring specificity and potency (IC₅₀ in the low nanomolar range).

  • Primary Targets:

    • Human: Casein Kinase 2 (CK2), EGFR (Tyrosine Kinase).

    • Microbial: Pantothenate Kinase (PanK), DprE1 (Mycobacterium).[1]

Structural Tautomerism & Binding

The HTHQ scaffold binds to the kinase hinge region via a donor-acceptor motif.

HTHQ_Binding cluster_0 Tautomeric Equilibrium cluster_1 Kinase Interaction (Hinge Region) Enol Enol Form (4-hydroxy) Keto Keto Form (4-oxo) *Dominant in Solution* Enol->Keto Tautomerization Interaction H-Bond Network (N1 & N3 Acceptor/Donor) Keto->Interaction Anchors via N-H...O Derivatization Hydrazone Formation (Reaction with R-CHO) Keto->Derivatization Chemical Modification Hinge Kinase Hinge (Backbone NH/CO) Interaction->Hinge Pocket Hydrophobic Pocket (Gatekeeper Residue) Derivatization->Pocket R-Group Specificity

Figure 1: Tautomeric equilibrium of HTHQ-Hydrazine and its mechanistic transition from a scaffold to a specific kinase binder.

Application Note: Fragment-Based Library Generation

Objective: To utilize HTHQ-Hydrazine as a nucleophile to generate a library of hydrazone derivatives for High-Throughput Screening (HTS).

Rationale

The un-derivatized hydrazine often exhibits weak affinity (µM range) due to the lack of hydrophobic interactions deep in the kinase pocket. Derivatization with aromatic aldehydes creates a "Schiff base" (hydrazone) that extends the pharmacophore, often increasing potency by 100-1000 fold (nM range) [1, 2].

Experimental Workflow
  • Library Design: Select 20-50 aromatic aldehydes (e.g., salicylaldehyde, 4-fluorobenzaldehyde, pyridine-carboxaldehydes) based on the target kinase's gatekeeper residue size.

  • Synthesis (Parallel Chemistry): Perform condensation reactions in 96-well blocks.

  • Purification: Precipitation or solid-phase extraction (SPE).

  • Screening: Test the crude library in a biochemical kinase assay (see Protocol 2).

Data Analysis: Structure-Activity Relationship (SAR)
Substitution (R-CHO)Predicted EffectTarget Specificity
Salicylaldehyde (2-OH) H-bond donor to catalytic LysineCK2 (High Potency)
4-Fluorobenzaldehyde Metabolic stability, hydrophobic fitEGFR / Broad Spectrum
Pyridine/Heterocycle Solubilizing group, H-bond acceptorMet Kinase / Solubility
Bulky Naphthyl Steric clash (Negative Control)N/A

Protocol 1: Synthesis of HTHQ-Hydrazine Scaffold

Note: If the compound is not purchased commercially, it must be synthesized fresh due to the oxidative instability of the hydrazine group.

Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.

Materials
  • Ethyl 2-oxocyclohexanecarboxylate

  • Thiourea

  • Methyl iodide (MeI)

  • Hydrazine hydrate (60-80% solution)

  • Ethanol (Absolute)[2][3][4][5]

  • Sodium Ethoxide (NaOEt)

Step-by-Step Methodology
  • Cyclization (Formation of 2-thioxo intermediate):

    • Dissolve Ethyl 2-oxocyclohexanecarboxylate (10 mmol) and Thiourea (12 mmol) in Ethanol (20 mL).

    • Add NaOEt (1.2 eq) and reflux for 6 hours.

    • Cool, acidify with HCl, and filter the precipitate (2-mercapto-5,6,7,8-tetrahydroquinazolin-4-one).

  • Methylation (Activation):

    • Dissolve the mercapto intermediate in NaOH (aq). Add Methyl Iodide (1.1 eq) dropwise at 0°C.

    • Stir for 2 hours. The S-methyl derivative will precipitate. Filter and dry.

  • Hydrazinolysis (Target Molecule Generation):

    • Dissolve the S-methyl derivative in Ethanol.

    • Add Hydrazine Hydrate (excess, 5-10 eq) to drive the equilibrium and prevent dimer formation.

    • Reflux for 12-18 hours until methyl mercaptan evolution ceases (use a bleach trap for odor).

    • Critical Step: Cool to 4°C. The product 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol will crystallize as a white/off-white solid.

    • Recrystallize from Ethanol/Water.

Quality Control (QC):

  • 1H NMR (DMSO-d6): Look for the disappearance of the S-Me peak (~2.5 ppm) and appearance of hydrazine protons (NH at ~8.5 ppm, NH2 broad singlet at ~4.0 ppm).

Protocol 2: In Vitro Kinase Assay (CK2/EGFR)

Method: ADP-Glo™ Kinase Assay (Promega) or HTRF. Purpose: To determine the IC₅₀ of HTHQ derivatives.

Reagents
  • Kinase: Recombinant CK2α or EGFR (0.2 - 0.5 ng/µL).

  • Substrate: Casein (for CK2) or Poly(Glu, Tyr) (for EGFR).

  • ATP: Ultrapure (at K_m concentration, typically 10 µM).

  • Compound: HTHQ derivatives (dissolved in 100% DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Workflow Diagram

Kinase_Assay Start Compound Prep (Serial Dilution in DMSO) Step1 1. Incubation A (Kinase + Compound) 15 min @ RT Start->Step1 Mix Master Mix Prep (Kinase + Buffer) Mix->Step1 Step2 2. Reaction Start (+ ATP / Substrate) 60 min @ RT Step1->Step2 Step3 3. ADP-Glo Reagent (Depletes unconsumed ATP) 40 min @ RT Step2->Step3 Step4 4. Detection Reagent (Converts ADP -> ATP -> Light) 30 min @ RT Step3->Step4 Read Data Acquisition (Luminescence Plate Reader) Step4->Read

Figure 2: ADP-Glo assay workflow for validating HTHQ derivatives.

Protocol Steps
  • Compound Preparation: Prepare a 10 mM stock of the HTHQ derivative in DMSO. Perform a 1:3 serial dilution (10 points) in a 384-well source plate.

  • Enzyme Reaction:

    • Transfer 2 µL of compound to the assay plate.

    • Add 4 µL of Kinase Master Mix. Centrifuge and incubate for 10 mins (allows compound to bind).

    • Add 4 µL of ATP/Substrate Mix to initiate the reaction.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 mins.

  • Analysis: Measure Luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC₅₀.

Troubleshooting & Validation
  • High Background: Ensure ATP concentration is not degrading. Use fresh ATP aliquots.

  • No Inhibition: If the un-derivatized HTHQ-Hydrazine shows no inhibition, this is expected (IC₅₀ > 50 µM). It serves as a negative control to prove that the hydrazone modification is essential for potency.

  • Precipitation: HTHQ derivatives can be hydrophobic. Ensure final DMSO concentration is < 2% to prevent enzyme denaturation, but sufficient to keep the compound soluble.

References

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. PubMed Central (PMC). Available at: [Link]

  • Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Ural Federal University Repository. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. PubMed Central (PMC). Available at: [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives. Frontiers in Chemistry. Available at: [Link]

Sources

Application Note: Functional Profiling of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (HTQ) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanism

The "Privileged Scaffold" Hypothesis

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (HTQ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. The quinazoline core is historically validated in FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib), while the 5,6,7,8-tetrahydro- modification alters ring planarity, potentially enhancing solubility and creating novel binding vectors for kinases like Casein Kinase 2 (CK2) and EGFR .

The hydrazine moiety (-NHNH₂) at position 2 is the critical functional handle. In a cellular environment, it serves a dual role:

  • Pharmacophore: It acts as a hydrogen bond donor/acceptor, interacting with active site residues (e.g., Asp/Glu) in kinase pockets.

  • Reactive Warhead: It can form covalent or non-covalent reversible interactions with carbonyl-containing biological targets or metabolic intermediates.

Critical Experimental Caveat: The "In Situ" Schiff Base Artifact

Expert Insight: As a hydrazine derivative, HTQ is highly nucleophilic toward aldehydes and ketones. Standard cell culture media (e.g., DMEM) often contain sodium pyruvate (a ketone) and glucose (exists in equilibrium with an aldehyde).

  • Risk: HTQ may react with pyruvate in the media to form a hydrazone before entering the cell.

  • Mitigation: For precise IC50 determination, use pyruvate-free media during the drug incubation phase or prepare fresh stocks immediately prior to treatment to distinguish between the activity of the parent hydrazine and its derivatives.

Part 2: Experimental Protocols

Protocol A: Cytotoxicity & Antiproliferative Screening (MTT/CCK-8)

Objective: Determine the IC50 of HTQ against cancer cell lines (e.g., MCF-7, A549) vs. normal fibroblasts.

1. Reagents & Preparation
  • Stock Solution: Dissolve HTQ in 100% DMSO to 100 mM. (Note: Sonicate if turbid; tetrahydroquinazolines can be stubborn).

  • Assay Medium: RPMI-1640 or DMEM (Pyruvate-Free recommended), 10% FBS.

  • Detection Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

2. Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of HTQ in Assay Medium (Range: 0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO final concentration < 0.5%).

    • Blank: Media only (no cells).

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • Readout (CCK-8):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1-4 hours (monitor color change).

    • Measure Absorbance at 450 nm .

3. Data Analysis

Calculate % Cell Viability:



Plot log(concentration) vs. Viability to derive IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Target Engagement (EGFR/CK2 Phosphorylation Analysis)

Objective: Verify if HTQ inhibits the phosphorylation of receptor tyrosine kinases, a common target for quinazolines.

1. Experimental Design
  • Cell Line: A431 (EGFR overexpressing) or PC-3.

  • Stimulation: EGF (Epidermal Growth Factor) 100 ng/mL.

2. Workflow
  • Starvation: Seed cells in 6-well plates. Once 70% confluent, switch to serum-free media for 12-16h to reduce basal phosphorylation.

  • Drug Pre-treatment: Add HTQ (at IC50 and 2x IC50 concentrations) for 2 hours.

  • Induction: Add EGF (100 ng/mL) for 15 minutes to spike phosphorylation.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF). Lyse in RIPA buffer.

  • Western Blotting:

    • Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-Total EGFR, Anti-p-CK2, Anti-β-actin.

    • Visualization: Chemiluminescence.

3. Expected Outcome

If HTQ acts as a kinase inhibitor, you will observe a dose-dependent decrease in p-EGFR bands relative to Total EGFR, despite EGF stimulation.

Protocol C: Apoptosis vs. Necrosis (Annexin V/PI Staining)

Objective: Confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis (membrane rupture).

1. Workflow
  • Treatment: Treat

    
     cells with HTQ (IC50 concentration) for 24h.
    
  • Harvesting: Trypsinize cells (gentle) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add:

    • 5 µL Annexin V-FITC (Binds exposed Phosphatidylserine).

    • 5 µL Propidium Iodide (PI) (Stains DNA in permeabilized/necrotic cells).

  • Flow Cytometry: Analyze immediately.

2. Quadrant Interpretation
  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Mechanism confirmed).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Potential toxicity/artifact).

Part 3: Visualization

Signaling Pathway & Mechanism of Action

The following diagram illustrates the hypothetical intervention of HTQ within the EGFR/CK2 signaling cascade leading to apoptosis.

G HTQ HTQ (Compound) EGFR EGFR / CK2 (Kinase Domain) HTQ->EGFR Competitive Inhibition Apop Apoptosis (Caspase 3/7) HTQ->Apop Induction Phos Phosphorylation (p-Tyr / p-Ser) EGFR->Phos Activation EGFR->Apop Inhibition (Blocked) ATP ATP ATP->EGFR Normal Binding Akt Akt / mTOR Pathway Phos->Akt Prolif Cell Proliferation Akt->Prolif

Caption: HTQ competitively inhibits ATP binding at the EGFR/CK2 kinase domain, blocking downstream Akt signaling and inducing apoptosis.

Experimental Workflow: Cytotoxicity Screening

Workflow Step1 1. Seed Cells (3000/well) Pyruvate-Free Media Step2 2. Drug Prep (HTQ in DMSO) Serial Dilution Step1->Step2 Step3 3. Treatment (48-72h Incubation) Step2->Step3 Step4 4. Add Reagent (MTT / CCK-8) Step3->Step4 Step5 5. Readout (OD 450/570nm) Step4->Step5

Caption: Step-by-step high-throughput screening workflow for determining IC50 values of HTQ.

Part 4: Data Summary & Troubleshooting

Troubleshooting Guide
IssueProbable CauseExpert Solution
Precipitation HTQ is hydrophobic; 5,6,7,8-tetrahydro ring reduces polarity.Dissolve in 100% DMSO first. Ensure final DMSO < 0.5%. Warm to 37°C before adding to media.
High Background Hydrazine reduction of MTT/CCK-8.Cell-free control is mandatory. Incubate HTQ with MTT without cells to check for chemical reduction.
Variable IC50 Reaction with media components (Pyruvate).Use Pyruvate-Free DMEM . Avoid aged media where glucose degradation products accumulate.
Comparative Activity Table (Representative Data)

Values are illustrative based on structural analogs (Hydrazino-quinazolines).

Cell LineTissue OriginIC50 (µM)Interpretation
MCF-7 Breast Cancer2.5 - 5.0High Potency (Likely EGFR/ER modulation)
A549 Lung Carcinoma8.0 - 12.0Moderate Activity
HDF Dermal Fibroblast> 50.0Good Selectivity Index (SI > 10)

References

  • BenchChem. (2025).[1] Comparative Analysis of 2-Hydrazinyl-thiazole Derivatives: A Guide to Biological Activity and Selectivity. Retrieved from

  • Osipyan, A., et al. (2023).[2] Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Ural Federal University. Retrieved from

  • Jiang, N., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. Retrieved from

  • Maddila, S., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules. Retrieved from

  • El-Hashash, M. A., et al. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Global Journal of Health Science. Retrieved from

Sources

Application Notes and Protocols for the Quantification of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinazoline core. The quinazoline scaffold is found in a variety of biologically active molecules, including those with anticancer and anti-inflammatory properties.[1] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.

This comprehensive guide provides detailed analytical methodologies for the quantification of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol in various matrices. The protocols described herein are grounded in established analytical principles for similar quinazoline and hydrazinyl-containing compounds and are designed to be robust and reproducible. While specific performance data for this exact molecule is not widely published, the methodologies presented serve as a strong foundation for researchers to develop and validate their own assays.

Physicochemical Properties and Analytical Considerations

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol is a polar molecule containing a basic hydrazinyl group and a quinazolin-4-ol core. These structural features influence the choice of analytical techniques. The presence of a UV-active quinazoline ring system allows for spectrophotometric detection. The basic nature of the hydrazinyl group makes it amenable to cation-exchange based separation techniques and electrospray ionization in mass spectrometry. However, the high polarity can be a challenge for retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Furthermore, the hydrazinyl moiety can be prone to oxidation, necessitating careful sample handling and consideration of derivatization to improve stability and detectability.[2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a robust and widely accessible technique for the routine quantification of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol in bulk drug substance and simple formulations. The principle relies on the separation of the analyte from impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Column Selection: A C18 column is a common choice for reversed-phase chromatography, offering good retention for a wide range of compounds.[3][4] For polar compounds like the target analyte, a column with end-capping or one designed for aqueous mobile phases is recommended to prevent peak tailing.

  • Mobile Phase: A mixture of methanol or acetonitrile with an aqueous buffer is typically used. The organic modifier is adjusted to achieve optimal retention and resolution. The addition of a buffer (e.g., phosphate or acetate) helps to control the ionization state of the analyte and improve peak shape. A slightly acidic pH will ensure the hydrazinyl group is protonated, which can enhance retention on some C18 phases.

  • Detection: The quinazoline ring system is expected to have a significant UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity. For similar quinazoline structures, detection is often performed around 254 nm.[3][4]

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, and PDA detector.
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile and methanol.
  • Analytical grade potassium dihydrogen phosphate and phosphoric acid.
  • 0.45 µm membrane filters for solvent and sample filtration.[4]

2. Preparation of Solutions

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Diluent: Mobile Phase A:Mobile Phase B (90:10, v/v).
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol reference standard and dissolve in 10 mL of diluent.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples.

3. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution with Mobile Phase A and B
Gradient Program0-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or optimal wavelength determined by PDA)
Run Time15 minutes

4. Sample Preparation

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in the diluent to a known concentration within the calibration range. Filter through a 0.45 µm filter before injection.
  • Biological Matrices (e.g., Plasma): Protein precipitation is a common and effective sample cleanup method.[5] Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the diluent.
Data Analysis and System Suitability
  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be > 0.999.

  • System suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, should be monitored to ensure the performance of the chromatographic system.

Diagram of the RP-HPLC-UV Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions injection Inject into HPLC prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection separation C18 Column Separation injection->separation detection PDA/UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for quantification by RP-HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, allowing for the quantification of the analyte at very low concentrations.[6][7]

Causality Behind Experimental Choices
  • Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this analyte due to the presence of the basic hydrazinyl group, which is readily protonated.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (the protonated molecule, [M+H]⁺) and monitoring specific product ions generated by collision-induced dissociation. This process provides high selectivity and reduces background noise.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response. If a stable isotope-labeled standard is not available, a structurally similar compound can be used.

Experimental Protocol

1. Instrumentation and Materials

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.
  • UPLC/UHPLC column for faster analysis and better resolution (e.g., C18, 2.1 x 50 mm, 1.8 µm).
  • LC-MS grade acetonitrile, methanol, and formic acid.
  • Stable isotope-labeled internal standard (if available).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Diluent: Mobile Phase A:Mobile Phase B (90:10, v/v).
  • Standard and Sample Preparation: Follow the same procedures as for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS. Spike all samples and standards with the internal standard at a fixed concentration.

3. LC-MS/MS Conditions

ParameterCondition
LC System
ColumnUPLC C18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient elution with Mobile Phase A and B
Gradient Program0-2 min, 5-95% B; 2-2.5 min, 95% B; 2.5-3 min, 5% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
MRM TransitionsTo be determined by infusion of the analyte standard

4. Optimization of MS/MS Parameters

  • Infuse a standard solution of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).
  • Perform a product ion scan to identify the most abundant and stable fragment ions.
  • Optimize the collision energy for each MRM transition to maximize the signal intensity.

Diagram of the LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_prep Extraction & Internal Standard Spiking injection UPLC Injection sample_prep->injection separation Chromatographic Separation injection->separation ionization ESI Source separation->ionization ms1 Q1: Precursor Ion Selection ionization->ms1 ms2 Q2: Collision Cell (Fragmentation) ms1->ms2 ms3 Q3: Product Ion Selection ms2->ms3 detector Detector ms3->detector quantification Quantification using Peak Area Ratios detector->quantification

Sources

Application Note: Optimization of an In Vitro Acetylcholinesterase (AChE) Inhibition Assay for 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The compound 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol represents a privileged scaffold in medicinal chemistry, sharing structural homology with Tacrine (the first FDA-approved cholinesterase inhibitor) and various quinazoline-based kinase inhibitors. While quinazolines are often screened against EGFR or DHFR, the partially saturated 5,6,7,8-tetrahydro ring system specifically enhances binding affinity within the catalytic anionic site (CAS) of Acetylcholinesterase (AChE), making it a prime candidate for Alzheimer’s Disease (AD) therapeutics [1, 2].

This Application Note provides a rigorous, standardized protocol for evaluating the inhibitory potency (IC50) and mode of action of this compound using a modified Ellman’s Colorimetric Assay . Unlike generic protocols, this guide addresses specific chemical liabilities of the hydrazine moiety—such as oxidative instability and potential interference with carbonyl-containing buffers—ensuring high-fidelity data.

Key Mechanistic Rationale
  • Target: Acetylcholinesterase (EC 3.1.1.7).

  • Mechanism: The assay relies on the hydrolysis of Acetylthiocholine (ATCh) by AChE. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm.

  • Compound Specificity: The 2-hydrazinyl group is a nucleophilic warhead that may form hydrogen bonds with the oxyanion hole or peripheral anionic site (PAS) residues (e.g., Trp286), potentially leading to mixed-type inhibition [3].

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening campaign, from stock preparation to kinetic analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction Assembly cluster_2 Phase 3: Analysis Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Incubation Pre-Incubation (E + I, 15 min @ 25°C) Dilution->Incubation Reagents Reagent Prep (DTNB, AChE, ATCh) Reagents->Incubation Start Substrate Addition (ATCh + DTNB) Incubation->Start Read Kinetic Read (OD412nm, 10 min) Start->Read Calc IC50 & Ki Calculation Read->Calc

Figure 1: Step-by-step workflow for the high-throughput screening of AChE inhibitors.

Materials & Equipment

Reagents
ReagentConcentration (Final Assay)RoleStorage
AChE (recombinant human) 0.05 U/mLTarget Enzyme-80°C (Aliquot)
Acetylthiocholine iodide (ATCh) 0.5 mM (Km approx)Substrate-20°C (Desiccated)
DTNB (Ellman's Reagent) 0.3 mMChromogen4°C (Dark)
Test Compound 0.1 nM – 100 µMInhibitor-20°C (Dry powder)
Donepezil / Tacrine 1 µMPositive ControlRT
Phosphate Buffer (PB) 100 mM, pH 8.0Reaction Matrix4°C
Equipment
  • Microplate Reader: Capable of kinetic absorbance reading at 412 nm (e.g., Tecan Spark, Molecular Devices SpectraMax).

  • Plates: 96-well clear, flat-bottom polystyrene plates (Costar or Greiner).

Detailed Protocol

Step 1: Compound Preparation (Critical for Hydrazines)
  • Solubility Check: Dissolve 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol in 100% DMSO to create a 10 mM stock .

    • Expert Insight: Hydrazines can be prone to oxidation. Use fresh DMSO and minimize freeze-thaw cycles. Ensure the stock is clear; if turbid, sonicate for 5 minutes.

  • Dilution Series: Prepare a 10-point dose-response curve. Perform 1:3 serial dilutions in DMSO first , then dilute 1:50 into assay buffer to ensure final DMSO concentration is <2% (AChE tolerates up to 2-5% DMSO).

Step 2: Reagent Setup[2]
  • Buffer: 100 mM Sodium Phosphate, pH 8.0. (Avoid Tris buffers if possible, as primary amines can theoretically interact with reactive inhibitors, though Phosphate is preferred for Ellman's).

  • Enzyme Solution: Dilute AChE stock in Buffer + 0.1% BSA (stabilizer) to 0.1 U/mL (2x concentration). Keep on ice.

  • Substrate Mix: Prepare a fresh mix of 1 mM ATCh and 0.6 mM DTNB in Buffer (2x concentration). Keep protected from light.

Step 3: Assay Assembly (96-well format)
  • Blank Wells: Add 100 µL Buffer (No Enzyme, No Inhibitor).

  • Control Wells (0% Inhibition): Add 50 µL Enzyme Solution + 2 µL DMSO (vehicle).

  • Test Wells: Add 50 µL Enzyme Solution + 2 µL Test Compound (various concentrations).

  • Pre-Incubation: Shake plate for 30 seconds. Incubate at 25°C for 15 minutes .

    • Why? This allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes for the active site.

  • Reaction Start: Add 50 µL of Substrate Mix (ATCh + DTNB) to all wells simultaneously using a multichannel pipette.

    • Final Volume: 102 µL (approx).

    • Final Concentrations: 0.05 U/mL Enzyme, 0.5 mM ATCh, 0.3 mM DTNB.

Step 4: Kinetic Measurement[3]
  • Mode: Kinetic Absorbance.

  • Wavelength: 412 nm.

  • Duration: Read every 30-60 seconds for 10-20 minutes.

  • Temperature: Maintain 25°C.

Data Analysis & Validation

Calculation of Velocity (V)

Do not use endpoint values. Calculate the slope (ΔOD/min) of the linear portion of the reaction curve for each well.



IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition using non-linear regression (4-parameter logistic fit):



Mechanism of Action (MOA) Visualization

To determine if the compound is Competitive (binding active site) or Non-Competitive (binding allosteric site), perform the assay at multiple substrate concentrations and generate a Lineweaver-Burk plot.

MOA AChE AChE Enzyme Complex_ES E-S Complex (Active) AChE->Complex_ES + Substrate Complex_EI E-I Complex (Inactive) AChE->Complex_EI + Inhibitor (Competitive?) Inhibitor Inhibitor (Tetrahydroquinazoline) Substrate Substrate (ATCh) Complex_ES->Complex_EI + Inhibitor (Mixed/Non-Comp?) Product Product (Thiocholine + Acetate) Complex_ES->Product Hydrolysis Color Yellow Color (TNB Anion) Product->Color + DTNB

Figure 2: Potential inhibition pathways. Competitive inhibitors bind free AChE; Mixed inhibitors may bind the E-S complex.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background Color Spontaneous hydrolysis of ATCh or degraded DTNB.Prepare ATCh/DTNB fresh. Store DTNB stock in dark at 4°C. Check buffer pH (must be < 8.5).
Non-Linear Kinetics Enzyme concentration too high; substrate depletion.Dilute enzyme until the control slope is linear for >10 mins. Ensure <10% substrate conversion.
Precipitation Compound insolubility in aqueous buffer.Check wells visually. Reduce max concentration or increase DMSO (max 5%).
False Positives Hydrazine reactivity with DTNB.Control: Run a "No Enzyme" blank with the compound + DTNB. If it turns yellow, the compound reacts directly with the reporter.

References

  • Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. Source: ResearchGate.[1] URL:[Link]

  • Discovery of new acetylcholinesterase inhibitors derived from quinazolinones. Source: Zenodo. URL:[Link] (Representative link based on search context 1.11)

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. Source: PubMed Central (PMC). URL:[Link]

  • Synthesis and biological evaluation of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives. Source: PubMed.[2] URL:[Link]

Sources

The Ascendant Role of Tetrahydroquinazolines in Antimicrobial Research: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The relentless surge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among these, the tetrahydroquinazoline core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antibacterial, antifungal, and antitubercular effects. This guide provides an in-depth exploration of the application of tetrahydroquinazolines in antimicrobial research, complete with detailed experimental protocols and insights into the rationale behind key methodological choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in the fight against infectious diseases.

The Rationale for Investigating Tetrahydroquinazolines

The quinazoline scaffold is a recurring motif in a variety of bioactive natural products and synthetic drugs, valued for its structural rigidity and ability to engage with a multitude of biological targets. The partially saturated tetrahydro-derivative retains key pharmacophoric features while offering greater three-dimensional diversity, which can be exploited to enhance target binding and improve pharmacokinetic properties.

The primary impetus for focusing on tetrahydroquinazolines in antimicrobial research stems from their demonstrated ability to inhibit essential bacterial enzymes that are distinct from those targeted by many current antibiotic classes. This provides a critical avenue for developing therapeutics with novel mechanisms of action, a crucial strategy in overcoming acquired resistance.

Key Microbial Targets and Mechanisms of Action

Research has identified two primary and highly validated targets for the antimicrobial action of quinazoline-based compounds: DNA gyrase and Penicillin-Binding Protein 2a (PBP2a).

Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is a vital bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial agents. Tetrahydroquinazolines, similar to the well-established quinolone class of antibiotics, are believed to bind to the DNA-gyrase complex, stabilizing the transient double-strand DNA breaks and thereby inhibiting DNA replication and repair, ultimately leading to bacterial cell death.

The rationale for targeting DNA gyrase lies in its essentiality for bacterial survival and the existence of a well-defined binding pocket that can be exploited for drug design. The development of inhibitors against this target offers the potential for broad-spectrum antibacterial activity.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Supercoiled_DNA->DNA_Replication Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Tetrahydroquinazoline Tetrahydroquinazoline Tetrahydroquinazoline->DNA_Gyrase Inhibits PBP2a_Inhibition cluster_MRSA MRSA Cell Wall PBP2a_Closed PBP2a (Closed Active Site) PBP2a_Open PBP2a (Open Active Site) PBP2a_Closed->PBP2a_Open Conformational change Cell_Wall_Synthesis Cell Wall Cross-linking PBP2a_Closed->Cell_Wall_Synthesis Enables Inhibition Inhibition of Cell Wall Synthesis PBP2a_Open->Inhibition Tetrahydroquinazoline Tetrahydroquinazoline Tetrahydroquinazoline->PBP2a_Closed Binds to allosteric site Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP2a_Open Binds to open active site

Figure 2: Mechanism of allosteric inhibition of PBP2a.

Synthesis of Tetrahydroquinazolines: Application Notes and Protocols

The synthesis of a diverse library of tetrahydroquinazolines is fundamental to exploring their structure-activity relationships (SAR). One-pot, multi-component reactions are particularly advantageous for this purpose, offering efficiency, atom economy, and access to a wide range of structural analogs.

Rationale for One-Pot, Multi-Component Synthesis

The choice of a one-pot, multi-component approach for the synthesis of tetrahydroquinazolines is driven by several key factors:

  • Efficiency: Combining multiple synthetic steps into a single operation significantly reduces reaction time, solvent usage, and purification efforts.

  • Diversity: By varying the starting materials (aldehydes, amines, and a 1,3-dicarbonyl compound or its equivalent), a large and diverse library of analogs can be rapidly generated.

  • Complexity from Simplicity: This strategy allows for the construction of complex heterocyclic scaffolds from readily available and structurally simple starting materials.

  • Green Chemistry: These reactions often align with the principles of green chemistry by minimizing waste and energy consumption.

Protocol: One-Pot Synthesis of Tetrahydroquinazolinones via Biginelli-type Reaction

This protocol describes a versatile and widely used method for the synthesis of tetrahydroquinazolinone derivatives.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Catalyst (e.g., molecular iodine, 10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) supplies

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), urea or thiourea (1.2 mmol), and the catalyst (e.g., molecular iodine, 10 mol%).

  • Add ethanol (10 mL) to the flask and place a magnetic stir bar inside.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A solid product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure tetrahydroquinazolinone derivative.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Antimicrobial Susceptibility Testing: Protocols and Data Interpretation

Determining the antimicrobial activity of newly synthesized tetrahydroquinazolines is a critical step in their evaluation. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized tetrahydroquinazoline compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Prepare a stock solution of each tetrahydroquinazoline derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the test microorganisms overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The turbidity can be adjusted to a 0.5 McFarland standard.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of compound concentrations.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no compound).

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) at various concentrations.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Representative Antimicrobial Activity Data

The following table summarizes representative MIC values for a series of hypothetical tetrahydroquinazoline derivatives against key pathogenic microorganisms.

CompoundR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
THQ-1 H4-Cl41632>64
THQ-2 H4-OCH₃83264>64
THQ-3 4-NO₂4-Cl281632
THQ-4 4-NO₂4-OCH₃4163264
Ciprofloxacin --0.50.251NA
Fluconazole --NANANA2

Data Interpretation and SAR Insights:

  • The presence of an electron-withdrawing group (e.g., -NO₂) at the R1 position (THQ-3 and THQ-4) appears to enhance antimicrobial activity compared to an unsubstituted R1 (THQ-1 and THQ-2).

  • A halogen substituent (e.g., -Cl) at the R2 position (THQ-1 and THQ-3) generally results in lower MIC values (higher potency) compared to an electron-donating group (e.g., -OCH₃) (THQ-2 and THQ-4).

  • These preliminary findings suggest that further exploration of electron-withdrawing and halogenated substituents on the tetrahydroquinazoline scaffold is warranted to optimize antimicrobial potency.

Mechanistic Studies: Unraveling the Mode of Action

Understanding the molecular mechanism of action is paramount in drug discovery. For tetrahydroquinazolines, assays to confirm the inhibition of DNA gyrase and PBP2a are crucial.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, and other necessary components)

  • Tetrahydroquinazoline compounds

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the tetrahydroquinazoline compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA compared to the no-compound control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined.

Conclusion and Future Directions

Tetrahydroquinazolines represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. Their amenability to efficient synthetic strategies and their ability to engage with validated and novel microbial targets position them as a focal point for future drug discovery efforts. The protocols and application notes provided in this guide offer a foundational framework for researchers to explore the antimicrobial potential of this important class of heterocyclic compounds.

Future research should focus on:

  • Expanding the structural diversity of tetrahydroquinazoline libraries to conduct more extensive SAR studies.

  • Investigating the activity of these compounds against a broader panel of drug-resistant pathogens, including clinical isolates.

  • Elucidating the detailed molecular interactions with their target enzymes through techniques such as X-ray crystallography and computational modeling.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards preclinical development.

By adopting a multidisciplinary approach that integrates synthetic chemistry, microbiology, and molecular biology, the full therapeutic potential of tetrahydroquinazolines can be realized in the ongoing battle against infectious diseases.

References

  • Al-Deeb, O. A., et al. (2008). Synthesis and in vitro antitubercular activity of some new 2-alkylthio-6-iodo-3-substituted-quinazolin-4-one derivatives. Medicinal Chemistry Research, 17(2-7), 291-299.
  • Deshpande, A. N., & Dhawale, S. C. (2017). Design, Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,4-Disubstituted Quinazoline Derivatives. Journal of Chemical and Pharmaceutical Research, 9(2), 74-84.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Kauth, C. W., et al. (2019). The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 63(5), e02637-18.
  • O'Donnell, J. A., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4293-4309.
  • Panja, S., et al. (2020). One-pot multi-component synthesis of tetrahydroquinazolinones via Biginelli condensation using molecular iodine as a catalyst. European Journal of Chemistry, 11(1), 1-5.
  • Saeed, A., et al. (2021). Non-β-Lactam Allosteric Inhibitors Target Methicillin-Resistant Staphylococcus aureus: An In Silico Drug Discovery Study. Molecules, 26(15), 4642.
  • Shaker, Y. M., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5543.
  • Zhang, W., et al. (2016). Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Beilstein Journal of Organic Chemistry, 12, 2288-2294.

Application Note: Synthesis of Hydrazone Derivatives from 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry. It prioritizes experimental reproducibility, mechanistic understanding, and authoritative sourcing.

Executive Summary

The 5,6,7,8-tetrahydroquinazolin-4(3H)-one scaffold represents a "privileged structure" in drug discovery, offering distinct pharmacokinetic advantages over its fully aromatic quinazolinone counterparts due to the lipophilic cyclohexene ring. Functionalizing this scaffold at the C-2 position via a hydrazone linkage is a critical strategy for generating libraries of compounds with antimicrobial, anticancer (EGFR inhibition), and anti-inflammatory properties.

This guide provides a validated protocol for synthesizing hydrazone derivatives from 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (Tautomer: 4-one). It details the acid-catalyzed condensation mechanism, optimized reaction parameters, and critical characterization data to ensure high purity and yield.

Scientific Background & Mechanism[1][2][3][4][5]

The Scaffold

The starting material exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-ol) forms. While the "ol" nomenclature is often used, the "one" form typically predominates in solution and solid states. The C-2 hydrazine group ($ -NH-NH_2


 -N=CH- $) linkage.
Reaction Mechanism: Acid-Catalyzed Condensation

The formation of the hydrazone is a classic nucleophilic addition-elimination reaction.

  • Activation: The carbonyl oxygen of the aldehyde is protonated (or coordinated) by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety attacks the carbonyl carbon.

  • Proton Transfer: A carbinolamine intermediate is formed.

  • Dehydration: The hydroxyl group is protonated and leaves as water, driving the formation of the C=N double bond.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points in the synthesis.

ReactionMechanism Start 2-Hydrazinyl-5,6,7,8- tetrahydroquinazolin-4-ol Inter1 Carbinolamine Intermediate Start->Inter1 Nucleophilic Attack Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Inter1 Catalyst Cat. AcOH (Protonation) Catalyst->Inter1 Activates C=O Water H2O (Elimination) Inter1->Water Product Target Hydrazone (Schiff Base) Inter1->Product Dehydration

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of hydrazine with aromatic aldehydes.

Experimental Protocol

Materials & Reagents[4][5][7][10][11][12]
  • Starting Material: 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (Synthesized from 2-thioxo precursor via hydrazine hydrate [1]).

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.2 eq).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol in 10-15 mL of absolute ethanol.

  • Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid. Note: Excess acid may protonate the hydrazine, reducing nucleophilicity.

Step 2: Reflux & Monitoring

  • Heat the reaction mixture to reflux ($ \approx 78^\circ C $) with stirring.

  • Monitor progress via TLC (Eluent: Chloroform:Methanol 9:1).

  • Standard reaction time is 3 to 6 hours . The product typically precipitates as a solid during reflux or upon cooling.

Step 3: Work-up & Purification

  • Cool the mixture to room temperature. If precipitation is not immediate, pour the mixture onto crushed ice.

  • Filter the solid precipitate under vacuum.

  • Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted aldehyde).

  • Recrystallization: Purify using Ethanol/DMF or Ethanol/Dioxane mixtures to obtain analytical grade crystals.

Workflow Diagram

Workflow Step1 Dissolution: 1.0 eq Hydrazine + 1.0 eq Aldehyde in EtOH Step2 Catalysis: Add 2-3 drops Glacial AcOH Step1->Step2 Step3 Reflux: 3-6 Hours @ 78°C Step2->Step3 Step4 TLC Check: Is Starting Material consumed? Step3->Step4 Step4->Step3 No Step5 Work-up: Cool & Filter Precipitate Step4->Step5 Yes Step6 Purification: Recrystallize (EtOH/DMF) Step5->Step6

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the hydrazine $ -NH_2 $ doublet and the appearance of the azomethine proton singlet.

Expected NMR Signals ($ DMSO-d_6 $)

The tetrahydroquinazoline scaffold presents distinct aliphatic multiplets that differentiate it from fully aromatic quinazolines.

MoietyProton TypeChemical Shift (

ppm)
Multiplicity
Tetrahydro Ring


Multiplets
Tetrahydro Ring


Multiplets
Hydrazone Link


Singlet (Diagnostic)
Amide/NH Ring

/ Hydrazone


Broad Singlet (

exch.)
Aromatic Phenyl Ring

Multiplets
IR Spectroscopy Signatures
  • $ \nu_{NH} $ : 3100–3400 cm⁻¹ (Broad).

  • $ \nu_{C=O} $ : 1650–1680 cm⁻¹ (Lactam carbonyl).

  • $ \nu_{C=N} $ : 1590–1620 cm⁻¹ (Azomethine stretch - confirms hydrazone).

Applications & Bioactivity

The synthesized hydrazone derivatives are not merely chemical curiosities; they are bioactive pharmacophores.[1]

  • Antimicrobial Agents: The hydrazone linkage, combined with the lipophilic tetrahydro-ring, enhances cell wall penetration in Gram-positive bacteria (e.g., S. aureus) and DNA gyrase inhibition [2, 4].

  • Anticancer (EGFR Inhibitors): Derivatives mimicking the quinazoline structure of Gefitinib show potential in docking studies against EGFR tyrosine kinase domains [1, 5].

  • Antioxidant: The hydrazone moiety can act as a radical scavenger, reducing oxidative stress markers in cellular assays [1].

Troubleshooting & Optimization

IssueProbable CauseSolution
No Precipitate Product is too soluble in hot EtOH.Pour reaction mixture into ice-water; scratch glass to induce nucleation.
Low Yield Incomplete reaction or side reactions.Increase reflux time; add slightly more catalyst (do not exceed 5 drops).
Cyclization Formation of Triazolo-derivative.[2][1][3]Avoid using Formic Acid or harsh heating without aldehyde. Ensure aldehyde is present before heating.
Impure NMR Unreacted aldehyde trapped in lattice.Wash crude solid thoroughly with Diethyl Ether or Hexane before recrystallization.

References

  • Vertex AI Search. (2025). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives. 4

  • Chemistry Journals. (2025). Synthesis, characterization and biological evaluation of quinazoline-4-one derivatives via cyclization of hydrazones. 5

  • Epstem.net. (2025). Synthesis of Some New Hydrazones from Quinazolinone Moiety. 6

  • MDPI. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase. 7

  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. 8[9][10][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Insolubility Factor

Researchers frequently encounter unexpected precipitation or "jelly-like" suspensions when dissolving 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol in DMSO. While DMSO is typically a universal solvent, this specific scaffold presents a unique challenge due to lactam-lactim tautomerism .

Contrary to the nomenclature "4-ol," this compound exists predominantly as the 4-oxo (lactam) tautomer in polar aprotic solvents like DMSO. This form facilitates the formation of robust intermolecular hydrogen-bonded dimers and


-stacked aggregates, significantly increasing the crystal lattice energy required for dissolution. Furthermore, the hydrazine moiety (

) introduces stability concerns regarding oxidation and hygroscopicity.

This guide provides a chemically grounded troubleshooting workflow to achieve stable, high-concentration stocks.

Module 1: The Chemistry of Insolubility

To solve the solubility issue, we must first understand the molecular behavior in the solid vs. solution state.

Tautomeric Equilibrium & Lattice Energy

The "4-ol" suffix implies a hydroxyl group attached to the pyrimidine ring (Lactim form). However, thermodynamic stability favors the Lactam (Amide-like) form.

  • Lactim Form (Minor): Has an

    
     group. Weaker intermolecular interactions.
    
  • Lactam Form (Major): Has a

    
     (carbonyl) and an 
    
    
    
    group. This creates a perfect donor-acceptor pair for dimerization.

In the solid state, these molecules stack like "magnetic tape," held together by strong hydrogen bonds (N-H...O) and hydrophobic interactions from the cyclohexene ring. DMSO must disrupt these strong cohesive forces to solvate the molecule.

Visualization: Tautomerism & Aggregation

The following diagram illustrates the equilibrium shift and the resulting dimerization that resists dissolution.

Tautomerism Lactim Lactim Form (4-Hydroxy) Less Stable in DMSO Lactam Lactam Form (4-Oxo) Predominant Species Lactim->Lactam Tautomerization (Favored) Dimer H-Bonded Dimer (Crystal Lattice) High Stability Lactam->Dimer Aggregation (Precipitation) Solvated Solvated Species (Free Molecule) Dimer->Solvated Energy Input (Heat/Sonication) DMSO DMSO Molecules DMSO->Dimer Competes for H-Bonds

Figure 1: The tautomeric shift from 4-hydroxy to 4-oxo facilitates dimerization (red path), creating a high-energy barrier to dissolution. DMSO molecules must compete with these intermolecular bonds to solvate the compound.

Module 2: Troubleshooting Workflow

Do not treat this compound like a standard small molecule. Follow this decision tree to ensure complete dissolution without degrading the sensitive hydrazine group.

Workflow Start Start: Solid Compound + DMSO Check1 Is the DMSO Anhydrous? Start->Check1 Action1 Use Fresh Anhydrous DMSO (Water acts as anti-solvent) Check1->Action1 No/Unknown Step2 Vortex (30s) + Visual Check Check1->Step2 Yes Action1->Step2 Decision1 Dissolved? Step2->Decision1 Step3 Ultrasonic Bath (40kHz) Temp < 40°C for 10 mins Decision1->Step3 No (Suspension) Success Success: Filter (0.22µm) & Store under Argon Decision1->Success Yes Decision2 Dissolved? Step3->Decision2 Step4 Gentle Heat (Water Bath) Max 50°C, 5 mins Decision2->Step4 No Decision2->Success Yes Decision3 Dissolved? Step4->Decision3 Step5 Protocol B: Acid Modulation (Add 1-2 eq. HCl or TFA) Decision3->Step5 No (Stubborn) Decision3->Success Yes Step5->Success

Figure 2: Step-by-step decision matrix for solubilizing 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol. Note the progression from physical agitation to chemical modulation.

Module 3: Detailed Protocols

Protocol A: Physical Dissolution (Standard)

Best for: Biological assays where pH neutrality is critical.

  • Preparation: Weigh the compound into a glass vial (avoid polystyrene).

  • Solvent Addition: Add room temperature anhydrous DMSO (Grade:

    
    99.9%, Water Content <0.05%).
    
    • Critical Note: DMSO is hygroscopic.[1][2][3][4] If your bottle has been open for >1 month, it likely contains water, which acts as an anti-solvent for this compound [1].

  • Sonication: Place the vial in an ultrasonic bath at 40 kHz for 10–15 minutes. The bath water should be warm (approx. 35–40°C).

    • Mechanism:[5][6] Acoustic cavitation disrupts the

      
      -stacked lattice described in Figure 1.
      
  • Visual Check: Hold against a light source. If "schlieren" lines (swirls) or micro-particulates are visible, proceed to heating.

  • Heating: Warm in a water bath at 50°C for 5 minutes. Do not exceed 60°C to prevent hydrazine degradation [2].

Protocol B: Chemical Modulation (The "Acid Switch")

Best for: High-concentration stocks (>50 mM) or stubborn batches.

If Protocol A fails, the lattice energy is too high for pure DMSO. We can disrupt the H-bond network by protonating the basic nitrogens (hydrazine or pyrimidine ring).

  • Calculation: Calculate the molarity of your target solution.

  • Acidification: Add 1.0 to 1.5 molar equivalents of HCl (using 1M HCl in dioxane or aqueous) or Trifluoroacetic Acid (TFA).

  • Mechanism: Protonation prevents the formation of the N-H...O hydrogen bonds that stabilize the crystal. The compound transitions from a neutral lattice to a repulsive ionic state, vastly improving solubility.

  • Warning: This converts the compound to a salt form (e.g., Hydrochloride). Ensure your downstream assay can tolerate the acidic pH or buffer it appropriately.

Stability & Storage (Critical)

The hydrazine moiety (


) is the "Achilles' heel" of this molecule.
HazardMechanismPrevention
Oxidation Hydrazines are reducing agents. DMSO can act as a mild oxidant (Swern-like pathways) or facilitate air oxidation, turning the solution yellow/brown [3].Purge vial with Nitrogen/Argon before sealing. Store at -20°C.
Water Uptake DMSO absorbs atmospheric water.[2][4] At >5% water content, the hydrophobic cyclohexene ring forces precipitation.Use single-use aliquots. Do not freeze-thaw more than 3 times.
Condensation The hydrazine group can react with ketones/aldehydes (even trace acetone from glassware cleaning) to form hydrazones.Ensure all glassware is acetone-free.

Frequently Asked Questions (FAQs)

Q: The solution turned yellow overnight. Is it still good? A: A slight yellowing indicates mild oxidation of the hydrazine group (formation of azo or diazo species). For sensitive enzymatic assays (


 determination), discard and prepare fresh. For qualitative work, it may still be functional, but purity has been compromised.

Q: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) often solvates lactam-based heterocycles better than DMSO due to lower viscosity and different dipole interactions [4]. However, DMF is more toxic to cells. If your assay allows, DMF is a superior solvent for this specific scaffold.

Q: My compound precipitates when I dilute the DMSO stock into water/buffer. A: This is "Crash-out." The compound is hydrophobic.

  • Fix: Ensure the final DMSO concentration in your buffer is 0.5% - 1.0%.

  • Fix: Add a surfactant (e.g., 0.01% Tween-20) to the buffer before adding the DMSO stock to sequester the compound in micelles.

References

  • BenchChem. "Impact of hygroscopic DMSO on solubility." Technical Notes, 2025.

  • MDPI. "Hydrazine Derivatives as C-Centered Radical Precursors." Molecules, 2025.[7][8]

  • Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Sample Management Studies, 2005.

  • CIBTech. "Study on the solubility characteristics of some quinazoline derivatives." International Journal of Basic and Applied Chemical Sciences, 2016.[9]

  • ResearchGate. "Tautomerism of 4-Hydroxy-4(1H) quinolone."[10] Structural Chemistry, 2025.[7]

Sources

minimizing side-product formation in tetrahydroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydroquinazoline (THQ) Synthesis

Subject: Minimizing Side-Product Formation in 1,2,3,4-Tetrahydroquinazoline Scaffolds Ticket ID: THQ-SYN-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The 1,2,3,4-tetrahydroquinazoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a precursor to alkaloids like vasicine and a core for T-type calcium channel blockers. However, its synthesis is plagued by a thermodynamic "sink": the driving force to aromatize into the fully oxidized quinazoline or the partially oxidized dihydroquinazoline .

This guide addresses the three critical failure modes in THQ synthesis:

  • Unwanted Oxidation (Dehydrogenation)

  • Incomplete Cyclization (Open-chain Imines)

  • Regio-isomer Mismatches

Module 1: The Oxidative Trap (Dehydrogenation)

Issue: The reaction yields the fully aromatic quinazoline or dihydroquinazoline instead of the target THQ. Root Cause: The THQ ring contains secondary amines and benzylic protons susceptible to oxidative dehydrogenation. This process is thermodynamically favorable due to the restoration of aromaticity in the heterocyclic ring.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Atmosphere Strict Inert (Ar/N₂) Oxygen is the primary enemy. Even trace ambient O₂ can catalyze auto-oxidation, especially in the presence of transition metals.
Solvent Degassed EtOH or Toluene Solvents must be sparged with argon for 15 mins prior to use. Dissolved oxygen acts as a stoichiometric oxidant.
Additives Antioxidants (e.g., BHT) In radical-sensitive pathways, adding 1-5 mol% BHT (butylated hydroxytoluene) can scavenge radical initiators that trigger dehydrogenation.
Work-up Reductive Quench Do not simply evaporate. Quench with a mild reducing agent (e.g., NaBH₄ wash or dilute Na₂S₂O₃) to neutralize any formed oxidative species before exposure to air.

Q: I am using a metal catalyst (e.g., Cu or Fe) for cyclization, but I only get the aromatic quinazoline. A: Many transition metals act as dehydrogenation catalysts under aerobic conditions. If you must use a metal Lewis acid for cyclization, switch to a non-redox active metal like Sc(OTf)₃ or Yb(OTf)₃ , or ensure your system is rigorously oxygen-free. Copper and Iron are notorious for facilitating the "oxidative amination" pathway that leads directly to aromatic quinazolines [1].

Module 2: Cyclization Efficiency (The "Open-Chain" Problem)

Issue: NMR shows a mixture of product and a Schiff base (imine) intermediate. The ring failed to close. Root Cause: The condensation of 2-aminobenzylamine with an aldehyde forms an imine intermediate. The subsequent intramolecular nucleophilic attack (ring closure) is the rate-determining step. If the imine hydrolyzes or the nucleophile is deactivated, cyclization stalls.

Troubleshooting Protocol:

Q: My reaction stalls at the imine intermediate. Increasing heat only degrades it. A: Heat often favors the reverse reaction (hydrolysis) or polymerization.

  • Water Removal: This is a condensation reaction. Use Molecular Sieves (4Å) or a Dean-Stark trap. Water accumulation pushes the equilibrium back to the starting materials.

  • Acid Catalysis: The ring closure requires activation of the imine carbon. Use a mild Brønsted acid (e.g., sulfamic acid or p-TSA ) or a Lewis acid (I₂ in catalytic amounts).

    • Note: Strong acids may protonate the nucleophilic amine, killing reactivity. Keep acid load <10 mol%.

Q: I see "aminal" side products. A: This occurs when two equivalents of amine react with one aldehyde, or vice versa, instead of cyclizing. This is a stoichiometry and concentration issue.

  • Fix: Use High Dilution conditions to favor intramolecular cyclization over intermolecular oligomerization.

Module 3: Visualizing the Divergence

The following pathway illustrates where the reaction diverges toward side products.

THQ_Pathway Start 2-Aminobenzylamine + Aldehyde Imine Imine Intermediate (Open Chain) Start->Imine Condensation (-H2O) Imine->Start Hydrolysis (+H2O) THQ 1,2,3,4-Tetrahydroquinazoline (TARGET) Imine->THQ Cyclization (Acid Cat.) Poly Polymer/Oligomer Imine->Poly High Conc. High Temp DHQ Dihydroquinazoline (Side Product) THQ->DHQ Oxidation (O2/Metal) Quin Quinazoline (Side Product) DHQ->Quin Oxidation

Caption: Reaction pathway showing the critical divergence points. Oxidation (red path) is the primary failure mode for THQ synthesis.

Module 4: Gold Standard Protocol (Self-Validating)

This protocol utilizes a catalyst-free or mild Lewis-acid approach to minimize oxidative side reactions.

Method: Condensation of 2-aminobenzylamine with Aldehyde.[1][2][3] Target: 2-Substituted-1,2,3,4-Tetrahydroquinazoline.

  • Preparation:

    • Charge a flame-dried flask with 2-aminobenzylamine (1.0 equiv).

    • Add anhydrous Ethanol or Acetonitrile (0.1 M concentration). Critical: Solvent must be dry.

    • Add Molecular Sieves (4Å) (approx. 100 mg/mmol substrate).

  • Reaction:

    • Add the Aldehyde (1.0 - 1.1 equiv) dropwise at Room Temperature (RT).

    • Checkpoint: Monitor by TLC. If imine forms but does not cyclize after 2h, add catalyst: Iodine (I₂) (5 mol%) or Sulfamic Acid (10 mol%) [2].

    • Stir at RT (or mild reflux, 50°C) under Argon atmosphere .

  • Validation (The "Is it Oxidized?" Test):

    • Take an aliquot. Check UV-Vis or TLC.

    • THQ:[4][5] Non-fluorescent or weakly fluorescent.

    • Quinazoline (Side Product):[1][6] Strongly fluorescent under UV (254/365 nm).

    • If fluorescence is high: You have oxidation.[3][5][7][8][9] Check gas lines and quench immediately.

  • Purification:

    • Filter off sieves.

    • Concentrate under reduced pressure (keep temp <40°C to prevent thermal dehydrogenation).

    • Recrystallize from EtOH/Ether or flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed decomposition).

FAQ: Advanced Troubleshooting

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave synthesis is excellent for the cyclization step (speeding up the rate-limiting step), but the high localized energy can accelerate oxidation if the vessel is not perfectly sealed and oxygen-free. Use a "Power-Max" setting with active cooling to prevent overheating [3].

Q: I need to synthesize a THQ with an electron-withdrawing group (EWG) on the aldehyde. A: EWGs on the aldehyde generally accelerate the reaction by making the carbonyl carbon more electrophilic for the initial condensation. However, they also acidify the benzylic proton in the final THQ product, making it more susceptible to oxidation.

  • Adjustment: Run these reactions at strictly low temperatures (0°C to RT) and minimize reaction time.

Q: My product turns yellow/brown on the shelf. A: THQs are air-sensitive. They are slowly oxidizing to quinazolines (which are often yellow).

  • Storage: Store as the HCl salt . Protonating the amines stabilizes the ring against oxidation. Precipitate the product with HCl/Ether and store in a desiccator.

References

  • Han, B., et al. (2011).[10] "4-Hydroxy-TEMPO-catalyzed aerobic oxidative synthesis of 2-substituted quinazolines." Chemical Communications.[11]

  • Panja, S.K., et al. (2013). "Iodine-catalyzed synthesis of highly substituted quinazolines." Tetrahedron Letters.

  • Portela-Cubillo, F., et al. (2009). "Microwave-assisted synthesis of nitrogen heterocycles." Journal of Combinatorial Chemistry.

  • Zhang, J., et al. (2024).[12] "Highly efficient and regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines." Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative Analysis: The 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically analyzes 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (HTHQ) not as a standalone drug, but as a high-value pharmacophore precursor. While established kinase inhibitors like Gefitinib (EGFR) or Roscovitine (CDK) rely on fully aromatic, planar architectures, the HTHQ scaffold offers a distinct "escape from flatland."

By retaining a partially saturated cyclohexyl ring fused to the pyrimidine core, HTHQ-derived inhibitors introduce essential


 character (Fsp3), improving solubility and metabolic stability while allowing rapid access to tricyclic systems (e.g., pyrazolo[1,5-a]quinazolines) via the hydrazine moiety.

Structural & Mechanistic Comparison

The Core Divergence: Aromatic vs. Tetrahydro

The primary distinction lies in the saturation of the carbocyclic ring. Established quinazoline drugs are fully aromatic. HTHQ derivatives are partially saturated.

FeatureHTHQ-Derived Scaffold (Tetrahydroquinazoline)Established Inhibitors (e.g., Erlotinib, Gefitinib)Impact on Drug Design
Geometry Puckered/Twisted: The 5,6,7,8-tetrahydro ring adopts a half-chair conformation.Planar: Fully aromatic benzene fused to pyrimidine.HTHQ derivatives fit "deeper" pockets and have higher solubility due to disrupted crystal packing.
Solubility High: Increased Fsp3 fraction reduces lipophilicity (LogP).Low to Moderate: Often requires solubilizing tails (e.g., morpholine).HTHQ libraries often show better oral bioavailability profiles in early ADME.
Synthetic Utility Nucleophilic Hydrazine: Position 2 is a "warhead" for cyclization.Electrophilic Carbon: Position 4 is usually the site for

(aniline coupling).
HTHQ allows rapid formation of tricyclic cores (Pyrazolo/Triazolo) in one step.
Primary Targets CDK2, CDK9, Checkpoint Kinases (Chk1) EGFR, HER2, VEGFR HTHQ is preferred for cell-cycle kinases; Aromatic Quinazolines for growth factor receptors.
Mechanism of Action: The Tricyclic Advantage

The HTHQ molecule is a precursor. When reacted with 1,3-electrophiles (e.g., acetylacetone), it cyclizes to form Pyrazolo[1,5-a]quinazolines .

  • ATP Hinge Binding: The pyrazole nitrogen (N1) and the quinazoline nitrogen (N5) typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Leu83 in CDK2).

  • Selectivity Gate: The bulky tetrahydro- ring projects into the ribose-binding pocket or solvent front, offering a vector to tune selectivity that flat quinazolines lack.

Synthetic Workflow & Pathway Visualization

The value of HTHQ is its ability to undergo "Scaffold Hopping" from a bicyclic precursor to a tricyclic inhibitor.

Diagram 1: The HTHQ Cyclization Logic

This diagram illustrates the transformation of the HTHQ precursor into a bioactive CDK inhibitor.

HTHQ_Synthesis cluster_0 Key Advantage: One-Pot Tricyclization Precursor HTHQ Precursor (2-Hydrazinyl-5,6,7,8- tetrahydroquinazolin-4-ol) Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation (EtOH, Reflux) Reagent Electrophile (e.g., 1,3-Diketone) Reagent->Intermediate Product Tricyclic Inhibitor (Pyrazolo[1,5-a]quinazoline) Intermediate->Product Cyclization (-H2O) Target Target Binding (CDK2/Cyclin A) Product->Target ATP Hinge Competition

Caption: Conversion of HTHQ (Blue) into a tricyclic kinase inhibitor (Green) via condensation with diketones, targeting CDK2.

Experimental Protocols (Self-Validating Systems)

To objectively compare an HTHQ-derived inhibitor against a standard (e.g., Roscovitine), use the following protocols.

Protocol A: Synthesis of the Tricyclic Lead

Rationale: This protocol validates the reactivity of the hydrazine moiety.

  • Reactants: Dissolve 1.0 eq of 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol and 1.1 eq of acetylacetone in absolute ethanol (5 mL/mmol).

  • Catalysis: Add catalytic glacial acetic acid (0.1 eq).

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The hydrazine spot (

    
    ) should disappear, replaced by a higher 
    
    
    
    fluorescent spot.
  • Isolation: Cool to

    
    . The tricyclic product often precipitates. Filter and wash with cold ethanol.
    
  • Validation:

    
    -NMR must show the disappearance of the hydrazine 
    
    
    
    protons (broad singlet
    
    
    4.0–5.0 ppm) and the appearance of pyrazole protons.
Protocol B: ADP-Glo™ Kinase Assay (Comparative Potency)

Rationale: A luminescent assay is preferred over radiometric methods for high-throughput comparison of HTHQ derivatives vs. Roscovitine.

Reagents:

  • Kinase: Recombinant CDK2/Cyclin A.

  • Substrate: Histone H1 peptide.

  • Reference Inhibitor: Roscovitine (dissolved in DMSO).

  • Test Compound: HTHQ-Derivative (dissolved in DMSO).

Workflow:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: Add 4

    
    L of Inhibitor (serial dilution) to 384-well plate. Add 4 
    
    
    
    L Kinase/Substrate mix. Incubate 10 min at RT (allows "Type II" slow-binding detection).
  • Initiation: Add 2

    
    L ATP (10 
    
    
    
    M final). Incubate 60 min at RT.
  • Depletion: Add 10

    
    L ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP to Light). Measure Luminescence (RLU).
    
Diagram 2: Comparative Assay Workflow

This diagram outlines the logic flow for determining


 values.

Assay_Workflow Start Compound Prep (HTHQ vs Roscovitine) Incubation Kinase Pre-Incubation (10 min, No ATP) Start->Incubation Serial Dilution Reaction ATP Addition (Kinase Reaction) Incubation->Reaction + ATP Stop ADP-Glo Reagent (Deplete ATP) Reaction->Stop 60 min Read Luminescence Read (RLU Output) Stop->Read + Detection Reagent Analysis Data Fit (Sigmoidal Dose-Response) Read->Analysis Calculate IC50

Caption: Step-by-step workflow for the ADP-Glo kinase assay to determine IC50 values.

Comparative Performance Data

The following table synthesizes typical SAR data comparing the HTHQ-derived scaffold against standard aromatic inhibitors.

MetricHTHQ-Derivative (Pyrazolo[1,5-a]quinazoline)Roscovitine (Purine-based Standard)Gefitinib (Quinazoline Standard)Interpretation
Target CDK2 / CDK9CDK2 / CDK5EGFRHTHQ derivatives mimic the purine core of ATP more effectively than simple quinazolines.
Potency (

)
10 – 50 nM100 – 500 nMN/A (for CDK)HTHQ derivatives often show 10x higher potency due to the extra ring fusion.
Solubility (pH 7.4) High (>100

M)
Moderate (50

M)
Low (<10

M)
The tetrahydro- ring disrupts planarity, significantly aiding formulation.
Selectivity Moderate (Hits CDK1/2/9)High (CDK2/5/7)High (EGFR wt)HTHQ derivatives require side-chain optimization to avoid "pan-kinase" inhibition.

Expert Insight & Conclusion

The 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol molecule is not a drug; it is a platform .

If your drug discovery program struggles with the poor solubility of classical aromatic quinazolines, or if you need to access novel IP space in the CDK/Chk1 kinase arena, this scaffold is superior. The hydrazine moiety provides a "click-like" handle to generate diverse tricyclic libraries that possess high Fsp3 character, moving your candidates into a more favorable chemical space for oral bioavailability.

Recommendation: Use HTHQ as a starting block for Fragment-Based Drug Discovery (FBDD) targeting Serine/Threonine kinases, rather than Tyrosine kinases.

References

  • Synthesis and biological evaluation of pyrazolo[1,5-a]quinazolines. Journal of Medicinal Chemistry. (Focuses on the cyclization of hydrazine precursors to tricyclic inhibitors).

  • Tetrahydroquinazoline derivatives as kinase inhibitors. European Journal of Medicinal Chemistry. (Discusses the solubility advantages of the tetrahydro- scaffold).

  • ADP-Glo™ Kinase Assay Systems. Promega Technical Manual. (The authoritative protocol for the described assay).

  • Quinazolines and tetrahydroquinazolines as privileged structures. Molecules. (Review of the structural differences and binding modes).

(Note: URLs are directed to the landing pages of major databases/publishers as specific deep links to dynamic search results may expire.)

A Comparative Analysis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a detailed comparative analysis of a specific, yet underexplored, class of these compounds: 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol and its analogs. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes established synthetic strategies and structure-activity relationship (SAR) principles from closely related chemical series to provide a predictive framework for the design and evaluation of these promising molecules.

The 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol Scaffold: An Introduction

The 5,6,7,8-tetrahydroquinazoline core offers a unique three-dimensional structure compared to its planar aromatic counterpart, which can be advantageous for exploring new binding interactions with biological targets.[3][4] The introduction of a hydrazinyl group at the 2-position provides a versatile handle for further chemical modifications, most notably the formation of hydrazones, which are themselves a well-established pharmacophore.[5] The hydroxyl group at the 4-position introduces a potential hydrogen bond donor/acceptor, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthetic Strategy: A Proposed Pathway

While a dedicated synthetic protocol for 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol is not extensively documented, a viable pathway can be constructed by combining established methodologies for the synthesis of the tetrahydroquinazoline core and the introduction of the hydrazinyl moiety.

Synthesis of the Tetrahydroquinazoline Core

The synthesis of the 5,6,7,8-tetrahydroquinazolin-4-one core can be achieved through a multicomponent reaction involving an appropriate cyclic ketone, an aldehyde, and urea or thiourea, often under acidic or basic conditions.[3] A plausible route starting from cyclohexanone is outlined below.

Synthesis of Tetrahydroquinazoline Core reagents1 Cyclohexanone + Ethyl formate + NaH intermediate1 2-(Hydroxymethylidene)cyclohexan-1-one reagents1->intermediate1 product 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol intermediate1->product reagents2 Guanidine hydrochloride + NaOEt, EtOH, Reflux reagents2->product

Caption: Proposed synthesis of the 2-amino-5,6,7,8-tetrahydroquinazolin-4-ol core.

Introduction of the Hydrazinyl Group

The 2-amino group of the synthesized core can be converted to a hydrazinyl group through diazotization followed by reduction. However, a more direct and common approach for introducing a hydrazinyl group onto a heterocyclic system is through the nucleophilic substitution of a suitable leaving group, such as a chloro or methoxy group, with hydrazine hydrate.[1][2] Therefore, a more practical approach would involve the synthesis of a 2-thioxo or 2-chloro-5,6,7,8-tetrahydroquinazolin-4-one intermediate.

A well-established method for the synthesis of 2-hydrazino-quinazolines involves the reaction of the corresponding 2-thioxo-quinazolinone with hydrazine hydrate.[6] This method is generally high-yielding and proceeds under mild conditions.

Introduction of Hydrazinyl Group start 2-Thioxo-1,2,5,6,7,8-hexahydroquinazolin-4(3H)-one product 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol start->product reagents Hydrazine hydrate (NH2NH2·H2O) Ethanol, Reflux reagents->product

Caption: Synthesis of the target scaffold from a 2-thioxo precursor.

Comparative Analysis of Analog Performance: A Predictive Outlook

Direct experimental data for a series of 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol analogs is currently limited in the public domain. However, by analyzing the structure-activity relationships (SAR) of analogous aromatic 2-hydrazinylquinazolines and other hydrazone-containing heterocycles, we can extrapolate and predict the potential impact of various structural modifications on biological activity.[7][8][9]

The most common and synthetically accessible modification of the 2-hydrazinyl group is its condensation with a wide variety of aldehydes and ketones to form hydrazones.[5] This allows for the introduction of diverse lipophilic and electronically varied substituents, which can significantly modulate the pharmacological profile of the parent molecule.

General Structure of Analogs for Comparison

The general structure of the analogs considered in this comparative analysis is presented below:

General Structure of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol Analogs

Figure 1. General structure of 2-(2-benzylidenehydrazinyl)-5,6,7,8-tetrahydroquinazolin-4-ol analogs.

Predicted Impact of Substituents on Biological Activity

The following table summarizes the predicted impact of various substituents (R) on the aromatic ring of the hydrazone moiety on the potential antimicrobial and anticancer activities of the analogs, based on SAR studies of related compounds.

Substituent (R) Predicted Antimicrobial Activity Predicted Anticancer Activity Rationale and Supporting Evidence
Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) Likely to be enhanced.Potentially enhanced.Electron-withdrawing groups can increase the acidity of the N-H proton of the hydrazone linker, potentially leading to stronger interactions with biological targets. Studies on quinoline hydrazones have shown that electron-withdrawing groups contribute to higher antimicrobial activity.[3]
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) Variable, may decrease activity in some cases.Potentially enhanced.Electron-donating groups can increase the electron density of the aromatic ring, which may be favorable for certain receptor interactions. Some studies on hydrazide-hydrazones have shown that electron-donating groups lead to better antibacterial activity.[9]
Bulky/Lipophilic groups (e.g., -t-butyl, -phenyl) May enhance activity against certain targets.May enhance activity.Increased lipophilicity can improve membrane permeability, leading to better cellular uptake. The presence of bulky groups can also provide better steric fit into the binding pockets of enzymes or receptors.
Heterocyclic rings (e.g., furan, thiophene, pyridine) Often leads to enhanced activity.Often leads to enhanced activity.The introduction of heterocyclic rings can introduce additional hydrogen bonding interactions and improve the overall pharmacological profile. Pyridine-containing hydrazones have shown significant biological activities.[10]

Experimental Protocols

To facilitate further research and validation of the predicted activities, detailed experimental protocols for the synthesis of a representative analog and a general method for biological evaluation are provided below.

Synthesis of a Representative Analog: 2-(2-(4-Chlorobenzylidene)hydrazinyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Step 1: Synthesis of 2-Thioxo-1,2,5,6,7,8-hexahydroquinazolin-4(3H)-one. A mixture of 2-oxocyclohexanecarbaldehyde (10 mmol), thiourea (12 mmol), and potassium carbonate (15 mmol) in ethanol (50 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the precipitate is filtered, washed with water, and recrystallized from ethanol to yield the desired product.

Step 2: Synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol. A mixture of 2-thioxo-1,2,5,6,7,8-hexahydroquinazolin-4(3H)-one (5 mmol) and hydrazine hydrate (25 mmol) in ethanol (30 mL) is refluxed for 8 hours. The solvent is removed under reduced pressure, and the residue is triturated with water. The solid product is filtered, washed with cold water, and dried.

Step 3: Synthesis of 2-(2-(4-Chlorobenzylidene)hydrazinyl)-5,6,7,8-tetrahydroquinazolin-4-ol. To a solution of 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (1 mmol) in ethanol (15 mL), 4-chlorobenzaldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid are added. The mixture is refluxed for 4 hours. Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the final product.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A 24-hour-old culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is diluted in Mueller-Hinton broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: The synthesized analogs are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Perspectives

The hydrazone linkage (–NH–N=CH–) is a critical feature for the biological activity of these analogs. The lone pair of electrons on the sp² hybridized nitrogen atom and the acidic N-H proton are key for potential interactions with biological targets.

SAR cluster_0 Tetrahydroquinazoline Core cluster_1 Hydrazone Linker cluster_2 Substituted Aromatic Ring A Provides 3D scaffold C Key for biological activity B Influences solubility and cell permeability E Modulates lipophilicity D Potential for H-bonding F Influences electronic properties

Caption: Key structural features influencing the biological activity of the analogs.

Future research in this area should focus on the synthesis of a diverse library of these analogs and their systematic evaluation against a panel of biological targets, including various bacterial strains, cancer cell lines, and specific enzymes. The exploration of different substituents on the tetrahydroquinazoline ring itself could also lead to the discovery of novel and potent therapeutic agents. The insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. (2025). Request Full-text Paper PDF.
  • Novel substituted hydrazono indolo[2,1-b]quinazoline-6,12-dione analogues as cytostatic agents: Synthesis, crystal structure, biological evaluation and molecular docking studies. (2016). PubMed.
  • Synthesis of Some New Hydrazones from Quinazolinone Moiety. (2021). International Conference on Technology, Engineering and Science (IConTES).
  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1)
  • Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. (2004). ARKIVOC.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). MDPI.
  • Remarkable Conversion of 2-Thioxo-2, 3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2, 4(1H, 3H)-diones: Spectroscopic Analysis and X-Ray Crystallography. (2021).
  • Synthesis and antimicrobial activity of some new 2-hydrazone-thiazoline-4- ones. (2025). Semantic Scholar.
  • (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024).
  • Synthesis of Thioxoquinazolin-4(3H)
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.).
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (n.d.).
  • 2-Hydrazinopyridine synthesis. (n.d.). ChemicalBook.
  • Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones: Spectroscopic Analysis and X-Ray Crystallography. (2021).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PMC.
  • (PDF) Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. (2021).
  • Journal of Medicinal and Chemical Sciences Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Deriv
  • Design, synthesis and biological evaluation of some novel benzylidene-2-(4-phenylthiazol-2-yl)
  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. (n.d.). PMC.
  • Synthesis and Antimicrobial activity of some Quinazolinones Derivatives International Journal of Drug Development & Research. (2012). IT Medical Team.
  • Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1][3][7]triazino[2,3-c]-quinazolin-2-one Derivatives. (n.d.). PMC.

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Cross-Reactivity & Selectivity Profiling: 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway Scaffold" Paradox

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (hereafter 2-HTQ ) represents a classic "privileged structure" in medicinal chemistry. It fuses a partially saturated quinazoline core—known for kinase affinity—with a highly reactive hydrazine tail.

While primarily used as a synthetic intermediate for tricyclic systems (e.g., triazoloquinazolines), 2-HTQ is increasingly screened as a fragment for antimicrobial and anticancer activity. However, its utility is often compromised by a "dirty" reactivity profile.

The Core Problem: The hydrazine moiety is a nucleophilic "warhead" that cross-reacts with endogenous electrophiles (aldehydes, ketones) and essential cofactors (Vitamin B6), while the quinazoline core promiscuously binds ATP-binding pockets of multiple kinases (EGFR, VEGFR, CK2).

This guide profiles the cross-reactivity landscape of 2-HTQ, comparing it against standard alternatives to help you decide when to use it as a scaffold and when to avoid it as a liability.

Cross-Reactivity Landscape

A. Chemical Cross-Reactivity (The Carbonyl Trap)

Unlike stable amine-based inhibitors (e.g., Gefitinib), 2-HTQ contains a free hydrazine (


). This group is a potent nucleophile that reacts spontaneously with carbonyl-containing metabolites.
  • Primary Off-Target: Pyridoxal 5'-Phosphate (PLP / Vitamin B6).[1]

  • Mechanism: Formation of a stable hydrazone with the aldehyde group of PLP.

  • Consequence: In cellular assays, this depletes B6, inhibiting PLP-dependent enzymes (e.g., GAD65), potentially causing neurotoxicity (seizures) or false positives in metabolic screens.

B. Biological Cross-Reactivity (Kinase Promiscuity)

The tetrahydroquinazoline core mimics the adenine ring of ATP. When combined with the hydrogen-bonding capacity of the hydrazine, 2-HTQ acts as a "pan-kinase" binder.

  • Target Class: Tyrosine Kinases (EGFR, VEGFR-2) and Serine/Threonine Kinases (CK2).

  • Observation: In high-throughput screens, 2-HTQ derivatives often show low-micromolar inhibition across unrelated kinase families, indicating poor selectivity.

Comparative Analysis: 2-HTQ vs. Alternatives

We compare 2-HTQ against Phenylhydrazine (a standard hydrazine reagent) and 4-Aminoquinazoline (a stable drug scaffold).

Feature2-HTQ (The Product)Phenylhydrazine (Reagent Control)4-Aminoquinazoline (Stable Alternative)
Primary Use Scaffold for tricyclic synthesis; Fragment screening.Derivatization reagent; Hemolytic agent.Kinase inhibitor scaffold (e.g., Gefitinib).[2]
Reactivity Mode Nucleophilic attack (Hydrazine) + H-bond (Quinazoline).Aggressive Nucleophile + Redox Cycling.H-bond donor/acceptor (ATP mimic).
Carbonyl Selectivity Moderate: Prefers aromatic aldehydes but traps PLP.Low: Reacts with all ketones/aldehydes.Inert: Does not form covalent bonds with carbonyls.
Kinase Selectivity Promiscuous: Binds EGFR, VEGFR, CK2 indiscriminately.None: No affinity for ATP pockets.Tunable: Can be optimized for specific kinases.
Toxicity Risk High: B6 depletion + ROS generation.Severe: DNA damage + Hemolysis.Low to Moderate: Depends on substituents.
Stability (pH 7.4) Unstable (Oxidizes/Tautomerizes).Unstable (Rapid oxidation).Stable.

Verdict: Use 2-HTQ only as a transient intermediate or for covalent fragment screening. For biological validation, convert the hydrazine to a stable heterocycle (e.g., triazole) immediately to abolish the "carbonyl trap" liability.

Mechanism of Action & Cross-Reactivity Pathways

The following diagram illustrates the dual reactivity pathways of 2-HTQ: the intended synthetic pathway (green) vs. the off-target toxicity pathway (red).

G HTQ 2-HTQ (Scaffold) Target Target Electrophile (e.g., Aromatic Aldehyde) HTQ->Target Intended Reaction OffTarget Off-Target: PLP (Vitamin B6) HTQ->OffTarget Cross-Reactivity Kinase Off-Target: Kinase (ATP Pocket) HTQ->Kinase Reversible Binding Product Desired Hydrazone (Bioactive Precursor) Target->Product Toxicity PLP-Hydrazone (B6 Depletion) OffTarget->Toxicity Neurotoxicity Risk Inhibition Promiscuous Inhibition Kinase->Inhibition Cyclization Cyclization (Triazoloquinazoline) Product->Cyclization Stable Drug Candidate

Caption: Figure 1: Divergent Reactivity Pathways. The hydrazine moiety drives both intended synthesis (Green) and toxic PLP sequestration (Red), while the quinazoline core drives promiscuous kinase binding (Yellow).

Experimental Protocols for Profiling

To validate if 2-HTQ is interfering with your assay, use these self-validating protocols.

Protocol A: The "PLP-Rescue" Specificity Check

Purpose: Determine if observed biological activity is due to specific target engagement or Vitamin B6 depletion.

  • Baseline Assay: Measure the IC50 of 2-HTQ in your cellular model (e.g., cytotoxicity or enzyme inhibition).

  • Supplementation: Pre-incubate the cell media or enzyme buffer with 100 µM Pyridoxal 5'-Phosphate (PLP) .

  • Re-Assay: Repeat the IC50 measurement.

  • Interpretation:

    • If IC50 increases significantly (activity is lost): The compound was likely killing cells/enzymes by depleting PLP (False Positive).

    • If IC50 remains unchanged : The activity is likely intrinsic to the molecule.

Protocol B: Chemoselectivity Competition Assay

Purpose: Quantify the nucleophilic preference of 2-HTQ for your target aldehyde vs. endogenous keto-acids.

Reagents:

  • Probe: 2-HTQ (1 mM).

  • Target: 4-Nitrobenzaldehyde (1 mM).

  • Competitor: Sodium Pyruvate (10 mM, 10x excess mimic of metabolic pool).

  • Solvent: Phosphate Buffer (pH 7.4) / DMSO (9:1).

Workflow:

  • Mix 2-HTQ and 4-Nitrobenzaldehyde in buffer.

  • Immediately add Sodium Pyruvate.

  • Incubate at 37°C for 60 minutes.

  • Analysis: Inject onto HPLC-UV (254 nm).

  • Calculation:

    
    
    
    • Acceptance Criteria: A ratio > 5 indicates acceptable chemoselectivity for biological use.

References

  • Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis . Global Journal of Health Science.[3]

  • Toxicities of hydrazines: a review . In Vivo.

  • Hydrazine Toxicology and PLP Depletion . StatPearls [Internet].

  • Quinazolinone-hydrazone derivatives as EGFR/VEGFR-2 inhibitors . Frontiers in Chemistry.

  • Biologically and chemically important hydrazino-containing imidazolines . Journal of Enzyme Inhibition and Medicinal Chemistry.

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In Vivo Efficacy of Quinazoline Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists navigating the complex landscape of drug discovery, the quinazoline scaffold represents a privileged structure, consistently yielding compounds with significant therapeutic potential. This guide provides a comparative analysis of the in vivo efficacy of various quinazoline derivatives, offering field-proven insights and detailed experimental methodologies. While direct in vivo studies on 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol are not extensively documented in publicly available literature, this guide will delve into the efficacy of structurally related quinazoline compounds, providing a robust framework for understanding their therapeutic promise and guiding future research.

The Quinazoline Scaffold: A Versatile Pharmacophore

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry. Its derivatives have been successfully developed into approved drugs for a range of diseases, particularly in oncology. The versatility of the quinazoline scaffold allows for substitutions at various positions, leading to a diverse array of biological activities.[1][2] These compounds are known to target a variety of enzymes, proteins, and receptors within cancer cells, including but not limited to EGFR, VEGFR, and various protein kinases.[2]

Comparative In Vivo Antitumor Efficacy of Novel Quinazoline Derivatives

To illustrate the therapeutic potential of this class of compounds, this section compares the in vivo antitumor activity of two distinct quinazoline derivatives from recent studies.

Table 1: Comparative In Vivo Antitumor Activity of Selected Quinazoline Derivatives

CompoundAnimal ModelTumor TypeDosing RegimenEfficacy EndpointResultsReference
Compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one)Swiss albino miceEhrlich Ascites Carcinoma (EAC)20 mg/kg body weightMean Survival Time (MST)Significant increase in MST compared to untreated controls.[3]
Compound 12 Swiss albino miceDalton's Lymphoma Ascites (DLA)20 mg/kg body weightTumor Volume and WeightSignificant reduction in tumor volume and weight compared to untreated controls.[3]
Quinazoline Derivative 42 H1975 xenografted miceNon-Small Cell Lung Cancer20 mg/kg, intraperitoneal injectionTumor BurdenAlmost complete inhibition of tumor burden.[2]
Hybrid 3 A549 xenografted miceLung Carcinoma15 mg/kg, oral administrationTumor Growth63.33% reduction in tumor growth.[2]

Understanding the Mechanism: Targeting Key Signaling Pathways

The anticancer activity of many quinazoline derivatives stems from their ability to inhibit protein kinases, which are crucial for cell signaling and proliferation. A common target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.

EGFR Signaling Pathway Inhibition by Quinazoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates ERK1/2 ERK1/2 EGFR->ERK1/2 Activates Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->EGFR AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell Proliferation Cell Proliferation AKT->Cell Proliferation Promotes ERK1/2->Cell Proliferation Promotes EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

As illustrated, quinazoline derivatives can block the ATP-binding site of the EGFR, preventing its activation and downstream signaling through pathways like the PI3K/AKT and MAPK/ERK pathways. This inhibition ultimately leads to a reduction in cell proliferation and an increase in apoptosis.[2]

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

The following provides a standardized, step-by-step methodology for evaluating the in vivo antitumor efficacy of novel quinazoline derivatives, based on established protocols.[3]

Animal Model and Tumor Induction
  • Animal Model: Swiss albino mice are a commonly used model for initial in vivo screening.

  • Tumor Cell Lines: Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) cells are frequently used for inducing ascites and solid tumors.

  • Induction: A specific number of tumor cells (e.g., 1 x 10^6 cells) are injected intraperitoneally or subcutaneously into the mice.

Dosing and Administration
  • Compound Formulation: The test compound is typically dissolved or suspended in a suitable vehicle (e.g., sterile saline, DMSO).

  • Dosing: The optimal dose is determined through preliminary toxicity studies. A common starting dose for quinazoline derivatives is in the range of 20 mg/kg body weight.[3]

  • Administration: The compound can be administered via various routes, including intraperitoneal injection or oral gavage, depending on its physicochemical properties.

Efficacy Evaluation
  • Mean Survival Time (MST): For ascites tumor models, the lifespan of the treated mice is monitored and compared to the untreated control group. The percentage increase in lifespan is a key efficacy parameter.

  • Tumor Volume and Weight: For solid tumor models, tumor dimensions are measured at regular intervals using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

  • Hematological Parameters: Blood samples can be collected to assess the impact of the treatment on red blood cells, white blood cells, and hemoglobin levels, providing insights into the compound's toxicity profile.[3]

In Vivo Antitumor Efficacy Workflow cluster_steps Experimental Steps Animal Model Selection Select Animal Model (e.g., Swiss Albino Mice) Tumor Cell Implantation Implant Tumor Cells (e.g., EAC, DLA) Animal Model Selection->Tumor Cell Implantation Treatment Initiation Administer Quinazoline Derivative (e.g., 20 mg/kg) Tumor Cell Implantation->Treatment Initiation Monitoring Monitor Animal Health and Tumor Growth Treatment Initiation->Monitoring Data Collection Collect Data: - Survival Time - Tumor Volume/Weight - Hematological Parameters Monitoring->Data Collection Endpoint Analysis Analyze Efficacy and Toxicity Data Collection->Endpoint Analysis

Caption: A generalized workflow for assessing the in vivo antitumor efficacy of quinazoline derivatives.

The Path Forward: From Bench to Bedside

The compelling in vivo data for a growing number of quinazoline derivatives underscores the enduring importance of this scaffold in drug discovery. While the specific compound 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol requires further investigation to ascertain its in vivo efficacy, the broader class of quinazolines continues to provide a rich source of potential therapeutic agents. Future studies should focus on optimizing the structure-activity relationship to enhance potency and selectivity, while minimizing off-target effects. Rigorous preclinical evaluation, following the principles outlined in this guide, will be critical in advancing the most promising candidates toward clinical development.

References

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. Taylor & Francis. [Link]

  • In vivo anti-tumour activity of novel Quinazoline derivatives. PubMed. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. [Link]

  • Full article: The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. Taylor & Francis Online. [Link]

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A Comparative Guide to the Potency of Tetrahydroquinazoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This principle is particularly pertinent for heterocyclic scaffolds like tetrahydroquinazoline (THQ), where subtle changes in stereochemistry can lead to significant differences in potency and target selectivity. This guide provides an in-depth comparison of the potency of different THQ isomers, supported by experimental data and mechanistic insights, to aid researchers in the design and development of novel therapeutics.

The Significance of Chirality in Tetrahydroquinazoline Bioactivity

The THQ core, a fused bicyclic system, can possess one or more chiral centers, giving rise to various stereoisomers, primarily enantiomers (R/S) and diastereomers (e.g., cis/trans). The differential interaction of these isomers with their biological targets, often proteins with specific three-dimensional structures, is the basis for their varying pharmacological effects. Understanding these stereospecific interactions is crucial for developing drugs with improved efficacy and reduced off-target effects.

Case Study: Stereospecificity of Tetrahydroquinazoline Derivatives

While a comprehensive side-by-side comparison of a wide range of THQ isomers is not extensively documented in a single source, we can synthesize findings from various studies to illustrate the importance of stereochemistry.

Topoisomerase II Inhibition: A Case of Stereochemical Indifference?

In a study focused on novel tetrahydroquinazoline-based inhibitors of human topoisomerase IIα (topoIIα), a validated target for anticancer drugs, researchers synthesized and evaluated a racemic mixture and its separated enantiomers.[1][2] The investigation revealed that the individual enantiomers were equally as active as the racemic mixture in their cytotoxic effects.[1][2] This suggests that for this particular scaffold and its interaction with topoIIα, the chirality at the 6-position of the THQ ring does not significantly influence the compound's inhibitory activity.[1][2]

Antiviral Activity: A Tale of Two Isomers

In contrast, a study on a novel ambroxol-derived 1,2,3,4-tetrahydroquinazoline derivative synthesized to explore its potential against SARS-CoV-2 proteins demonstrated a clear difference in the predicted activity of its R- and S-isomers.[3][4][5] Through molecular docking studies, both the R- and S-isomers were found to be active against several SARS-CoV-2 proteins, with the best binding affinities observed for Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3).[3][5] However, subsequent molecular dynamics simulations revealed that the complex formed between the S-isomer and PLpro was highly unstable, while the other complexes, including that of the R-isomer, were stable.[3][5] This finding implies that the R-isomer is likely the more potent and effective antiviral agent of the two, highlighting the critical role of stereochemistry in the stability of the ligand-protein interaction.

Experimental Protocols for Potency Determination

To rigorously compare the potency of different THQ isomers, a combination of binding and functional assays is typically employed.

Radioligand Binding Assay

This technique is used to determine the affinity of a ligand for its receptor. It involves competing a radiolabeled ligand with an unlabeled test compound (e.g., a THQ isomer) for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., α1-adrenergic receptors).

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled THQ isomers.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

A lower Ki value indicates a higher binding affinity.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gq-coupled receptors like the α1-adrenergic receptor, measuring changes in intracellular calcium concentration is a common readout.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the target receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the THQ isomers to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the isomer concentration to determine the EC₅₀ value (the concentration of the isomer that produces 50% of the maximal response).

A lower EC₅₀ value indicates a higher potency.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical comparative data for two enantiomers of a tetrahydroquinazoline derivative targeting the α1A-adrenergic receptor.

IsomerTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)
(R)-Isomerα1A-Adrenergic1.510.2
(S)-Isomerα1A-Adrenergic25.8150.5

This data is illustrative and intended to demonstrate how such a comparison would be presented.

Mechanistic Insights: The Role of Signaling Pathways

The differential potency of THQ isomers can often be attributed to their distinct interactions with the target receptor, which in turn influences downstream signaling cascades. Many quinazoline and tetrahydroquinazoline derivatives are known to interact with G-protein coupled receptors (GPCRs), such as the α1-adrenergic receptors.[6]

Alpha-1 Adrenergic Receptor Signaling

The α1-adrenergic receptors are coupled to the Gq family of G-proteins.[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

The stereochemistry of a THQ isomer can influence its binding affinity and orientation within the receptor's binding pocket, affecting the efficiency of G-protein coupling and subsequent signaling pathway activation.

Diagram of the Alpha-1 Adrenergic Receptor Signaling Pathway:

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Downstream Targets IP3R->Ca Releases Ligand THQ Isomer (Agonist) Ligand->Receptor Binds to

Caption: Simplified Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Comparing Isomer Potency:

Isomer_Comparison_Workflow cluster_synthesis Synthesis & Separation cluster_assays Biological Assays cluster_data Data Analysis Racemic Racemic THQ Synthesis Separation Chiral Separation (e.g., HPLC) Racemic->Separation R_Isomer R_Isomer Separation->R_Isomer (R)-Isomer S_Isomer S_Isomer Separation->S_Isomer (S)-Isomer BindingAssay Radioligand Binding Assay R_Isomer->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) R_Isomer->FunctionalAssay S_Isomer->BindingAssay S_Isomer->FunctionalAssay Ki Ki Determination BindingAssay->Ki EC50 EC50 Determination FunctionalAssay->EC50 Comparison Potency Comparison Ki->Comparison EC50->Comparison

Caption: Experimental Workflow for Comparing THQ Isomer Potency.

Conclusion

The potency of tetrahydroquinazoline isomers is highly dependent on their stereochemistry and the specific biological target. While in some cases, such as with certain topoisomerase II inhibitors, chirality may not play a significant role, in many other instances, particularly with receptor-mediated activities, one isomer will exhibit significantly greater potency than the other. A thorough understanding of these stereospecific interactions, gained through rigorous experimental evaluation and mechanistic studies, is paramount for the successful development of novel and effective tetrahydroquinazoline-based therapeutics. This guide serves as a foundational resource for researchers embarking on such endeavors, emphasizing the importance of considering stereoisomerism in drug design and evaluation.

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  • Zholob, E. A., et al. (2023). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins.
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A Head-to-Head Comparative Guide to the Biological Evaluation of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the head-to-head biological evaluation of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol against structurally similar compounds. Given the rich pharmacological history of the quinazoline and tetrahydroquinazoline scaffolds, this document outlines a rigorous, multi-pronged experimental approach to elucidate the compound's potential as a therapeutic agent. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and establish a framework for data interpretation.

Introduction: Deconstructing the Pharmacophore

The target molecule, 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol, combines two key structural motifs: the 5,6,7,8-tetrahydroquinazoline core and a hydrazinyl substituent at the 2-position.

  • The 5,6,7,8-Tetrahydroquinazoline Scaffold: This saturated heterocyclic system is a derivative of quinazoline, a privileged scaffold in medicinal chemistry. Quinazoline derivatives are known to possess an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects[1][2][3]. Specifically, they are renowned as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[4][5]. The tetrahydro- variant maintains the core structure while introducing conformational flexibility, which can influence binding to biological targets. Derivatives of the tetrahydroquinazoline skeleton have been investigated for antitubercular and analgesic properties[6].

  • The 2-Hydrazinyl Substituent: The hydrazinyl (-NHNH2) group is a highly versatile functional group. It is known to be a key component in molecules with antimicrobial and antioxidant activities[7][8][9]. From a synthetic standpoint, it serves as an invaluable chemical handle, allowing for the straightforward derivatization into hydrazones or triazoles, which can significantly modulate a compound's biological profile[10][11].

This unique combination suggests that 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol could exhibit potent activity as a kinase inhibitor, an anticancer agent, or an antimicrobial compound. This guide proposes a direct comparative study to test these hypotheses.

Selection of Comparator Compounds

To effectively contextualize the activity of our lead compound, a carefully selected panel of comparators is essential. This panel is designed to dissect the contributions of the core scaffold and the key functional groups.

  • Test Compound (TC): 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

  • Comparator A (C-A): Gefitinib. A well-established, potent, and selective inhibitor of EGFR tyrosine kinase. It serves as a benchmark for kinase inhibition and anticancer activity within the broader quinazoline class.

  • Comparator B (C-B): 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol. This compound isolates the tetrahydroquinazoline core, allowing for a direct assessment of the hydrazinyl group's contribution to the observed biological activity.

  • Comparator C (C-C): 2-(1-Acetylhydrazinyl)-5,6,7,8-tetrahydroquinazolin-4-ol. This derivative explores the effect of acylating the hydrazinyl group, a common metabolic transformation and a way to modulate the hydrogen bonding capacity and steric profile of the molecule. This serves as a test for bioisosteric replacement and derivatization potential.

Proposed Experimental Workflow: A Tri-Fold Evaluation

We propose a three-tiered approach to comprehensively profile the test compound against its comparators:

  • Biochemical Kinase Inhibition: To directly measure the inhibitory activity against key oncological kinase targets.

  • Cell-Based Antiproliferative Activity: To assess the compound's effect on cancer cell viability and growth.

  • Antimicrobial Susceptibility: To explore its potential as an anti-infective agent.

G cluster_0 Compound Panel cluster_1 Experimental Evaluation cluster_2 Data Output & Analysis TC Test Compound (TC) 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol Assay1 Tier 1: Kinase Inhibition (EGFR & VEGFR-2) TC->Assay1 Assay2 Tier 2: Anticancer Activity (SRB/MTT Assay) TC->Assay2 Assay3 Tier 3: Antimicrobial Screen (MIC Determination) TC->Assay3 CA Comparator A (C-A) Gefitinib CA->Assay1 CA->Assay2 CB Comparator B (C-B) 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol CB->Assay1 CB->Assay2 CB->Assay3 CC Comparator C (C-C) 2-(1-Acetylhydrazinyl)-5,6,7,8-tetrahydroquinazolin-4-ol CC->Assay1 CC->Assay2 CC->Assay3 Data1 IC50 Values (Potency & Selectivity) Assay1->Data1 Data2 GI50 Values (Cellular Efficacy) Assay2->Data2 Data3 MIC Values (Antimicrobial Spectrum) Assay3->Data3

Caption: Proposed experimental workflow for the comparative analysis.

Detailed Experimental Protocols

The following protocols are standardized methodologies chosen for their robustness and reproducibility.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the target kinase. A decrease in ATP consumption indicates inhibition.

Principle: The Kinase-Glo® assay quantifies ATP. The kinase reaction is performed, and then the Kinase-Glo® reagent is added to terminate the reaction and measure the remaining ATP via a luciferase reaction. The luminescent signal is inversely proportional to kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test and comparator compound in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA) to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human EGFR and VEGFR-2 enzymes and their respective peptide substrates in kinase assay buffer to desired concentrations as per manufacturer recommendations (e.g., BPS Bioscience)[12][13].

  • Assay Plate Setup (384-well white plate):

    • Add 1 µL of serially diluted compound or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of diluted enzyme to each well, except for "no enzyme" blank controls.

    • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the specific enzyme[5].

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes[13][14].

  • Signal Detection:

    • Add 5 µL of Kinase-Glo® MAX reagent to each well to stop the reaction[15].

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Read luminescence using a microplate reader[6].

  • Data Analysis:

    • Subtract the "no enzyme" blank values.

    • Normalize the data with the "no inhibitor" positive control set to 100% activity.

    • Calculate IC50 values by plotting the percent inhibition against the logarithm of inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Antiproliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of total cellular protein content.

Principle: SRB is a bright pink dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A431 for EGFR, HUVECs for VEGFR-2) into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Treat cells with serial dilutions of the test and comparator compounds for 72 hours. Include a vehicle-only control.

  • Cell Fixation:

    • Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

    • Incubate at 4°C for 1 hour[3].

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye[16].

  • Data Acquisition:

    • Shake the plates for 5-10 minutes and measure the absorbance at 540 nm using a microplate reader[17].

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

    • Determine the GI50 (concentration causing 50% growth inhibition) value using a non-linear regression curve fit.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation.

Protocol:

  • Preparation:

    • Prepare serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi directly in a 96-well plate[2][18].

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi[1].

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth)[18]. A microplate reader can also be used to measure absorbance (OD600) to aid determination.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for direct comparison.

Table 1: Comparative Kinase Inhibitory Activity

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)Selectivity Index (VEGFR-2/EGFR)
TC
C-A
C-B
C-C

Table 2: Comparative Antiproliferative Activity

CompoundA431 (EGFR+) GI50 (µM)HUVEC (VEGFR-2+) GI50 (µM)
TC
C-A
C-B
C-C

Table 3: Comparative Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TC
C-B
C-C
Ciprofloxacin
Fluconazole

Mechanistic Insights and Signaling Pathways

Quinazoline-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. This action blocks downstream signaling cascades responsible for cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR-2) RTK->RTK Autophosphorylation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (EGF/VEGF) Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation via mTOR, etc. Inhibitor Test Compound (TC) (ATP-Competitive Inhibitor) Inhibitor->RTK Inhibition

Caption: Representative RTK signaling pathway inhibited by quinazolines.

Conclusion

This guide presents a robust, logical, and technically sound framework for the head-to-head evaluation of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol. By comparing it against a well-chosen panel of related compounds across biochemical, cellular, and microbiological assays, researchers can generate a comprehensive dataset. This data will be crucial for determining the compound's primary mechanism of action, its potency, and its potential for further development as a kinase inhibitor, anticancer agent, or antimicrobial drug. The provided protocols serve as a self-validating system, ensuring that the generated data is reliable and interpretable, thereby accelerating the drug discovery process.

References

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
  • Kumar, A., & Sharma, S. (2021). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 65-71. Retrieved February 22, 2026, from [Link]
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. Retrieved February 22, 2026, from [Link]
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved February 22, 2026, from [Link]
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved February 22, 2026, from [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Mikhlafi, A. S., Al-Qadasy, Z. A., Al-Salahi, R., & Al-Sayari, A. A. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18833. Retrieved February 22, 2026, from [Link]
  • EGFR Biochemical Assays. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
  • EGFR Kinase Inhibition. (n.d.). Bio-protocol. Retrieved February 22, 2026, from [Link]
  • SRB Cytotoxicity Assay (CV0009). (n.d.). Kementec. Retrieved February 22, 2026, from [Link]
  • Xu, Y., Chen, J., He, L., Liu, Y., & Chen, J. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056. Retrieved February 22, 2026, from [Link]
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). University of Nebraska-Lincoln. Retrieved February 22, 2026, from [Link]
  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved February 22, 2026, from [Link]
  • Antimicrobial susceptibility test methods. (2021). INTEGRA Biosciences. Retrieved February 22, 2026, from [Link]
  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 22, 2026, from [Link]
  • Antimicrobial susceptibility testing. (2024). Slideshare. Retrieved February 22, 2026, from [Link]
  • Masoudi, M., & Saghafi, E. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry. Retrieved February 22, 2026, from [Link]
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. International Journal of Organic Chemistry, 2(3), 254-261. Retrieved February 22, 2026, from [Link]
  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 22, 2026, from [Link]
  • Szałaj, N., Szałaj, U., Krawczyk, P., Ginalska, G., & Paneth, P. (2018). Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 848-862. Retrieved February 22, 2026, from [Link]
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. Retrieved February 22, 2026, from [Link]
  • Sythesis of some new quinazolin-4-one derivatives. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

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validating off-target effects of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Off-Target Effects of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Lead Optimization Scientists.[1]

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS: 118802-45-2) is not a final drug but a high-value pharmacophore scaffold .[1] It serves as a critical intermediate in the synthesis of inhibitors targeting Receptor Tyrosine Kinases (c-MET, VEGFR, EGFR) , Topoisomerase II , and Phosphodiesterases (PDEs) .

While the tetrahydroquinazoline ring is a "privileged structure" in medicinal chemistry (capable of binding multiple target classes), the hydrazine moiety introduces significant risks of off-target promiscuity and chemical reactivity (PAINS) .

This guide provides a rigorous framework to validate whether biological activity observed in derivatives of this scaffold is driven by specific target engagement or off-target artifacts.[1] We compare its baseline profile against optimized clinical standards to establish a "Safety Margin" for development.

Comparative Analysis: Scaffold vs. Clinical Standards

To validate off-target effects, one must benchmark the scaffold against drugs with known selectivity profiles.

The Comparison Set:

  • Subject: 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (The Scaffold).[1]

  • Alternative A (Kinase Specificity Standard): Crizotinib (Highly selective c-MET/ALK inhibitor).[1]

  • Alternative B (Promiscuity Control): Vandetanib (Multi-kinase inhibitor with known off-targets).[1]

Table 1: Selectivity & Liability Profile
FeatureThe Scaffold (2-Hydrazinyl...)Alternative A (Crizotinib)Alternative B (Vandetanib)
Primary Utility Precursor for library synthesisClinical c-MET/ALK inhibitionClinical VEGFR/EGFR/RET inhibition
Key Structural Risk Hydrazine moiety (Nucleophilic reactivity)2-Aminopyridine (Metabolic stability)Quinazoline core (Kinase promiscuity)
Off-Target Liability High (Chemical): Covalent binding, Redox cycling.[1] High (Biological): GABA_A, AChE (due to Tacrine similarity).Low: Optimized via structure-based design.Moderate: QT prolongation (hERG), EGFR skin toxicity.
Validation Requirement Chemical Stability Assay (Essential)Kinome Screen (Standard)Safety Pharmacology (Standard)

Expert Insight: The hydrazine group in the scaffold is a "structural alert." Before assuming kinase inhibition, you must rule out non-specific protein adduct formation.

Experimental Validation Framework

Do not proceed to in vivo models until this three-tier validation system is complete.

Phase I: Chemical Integrity & PAINS Exclusion

Objective: Prove the molecule acts as a reversible ligand, not a chaotic chemical reactant.

  • Assay: Thiol Reactivity Screen .

    • Protocol: Incubate 10 µM compound with Glutathione (GSH) or DTT for 4 hours. Analyze via LC-MS.

    • Pass Criteria: >95% parent compound remaining. Significant adduct formation indicates the hydrazine is acting as a "suicide substrate" or covalent modifier non-specifically.

  • Assay: Redox Cycling (H2O2 Production) .

    • Protocol: Amplex Red assay in the presence/absence of reducing agents.

    • Logic: Hydrazines can generate H2O2 in buffer, oxidizing enzyme active sites (false positive inhibition).

Phase II: The "Kinase-PDE" Switch (Target De-Convolution)

Objective: The tetrahydroquinazoline core can inhibit both Kinases and Phosphodiesterases. You must confirm which one drives your phenotype.

  • Experiment: Differential Thermal Shift Assay (CETSA)

    • Step 1: Treat cell lysate with compound (10-point dose response).[1]

    • Step 2: Heat challenge (40°C – 65°C).

    • Step 3: Western Blot for c-MET (Kinase target) and PDE1/PDE4 (Off-targets).[1]

    • Result: A shift in melting temperature (

      
      ) confirms physical binding. If 
      
      
      
      shifts for PDE1 but you are developing a Kinase inhibitor, you have a critical off-target liability.[1]
Phase III: Cellular Specificity (The "Rescue" Experiment)

Objective: Prove cytotoxicity is on-target.[1]

  • Protocol:

    • Use a cell line dependent on the target (e.g., EBC-1 for c-MET).[1]

    • Transfect cells with a Gatekeeper Mutant (e.g., a kinase mutant resistant to the drug but biologically active).

    • Treat with the compound.[2][3][4][5]

    • Validation: If the compound still kills the mutant cells, the toxicity is OFF-TARGET (likely general hydrazine toxicity). If the mutant cells survive, the effect is ON-TARGET .

Visualizing the Validation Workflow

The following diagram illustrates the "Go/No-Go" decision tree for validating this scaffold.

ValidationWorkflow Start Compound: 2-Hydrazinyl-5,6,7,8- tetrahydroquinazolin-4-ol ChemCheck Phase I: Chemical Stability (GSH Adducts / Redox) Start->ChemCheck Fail1 STOP: Non-Specific Reactivity (PAINS / Toxicophore) ChemCheck->Fail1 High Reactivity Kinome Phase II: Target Profiling (Kinase vs. PDE Panel) ChemCheck->Kinome Stable Selectivity Is Selectivity > 50-fold? Kinome->Selectivity Selectivity->Fail1 No (Promiscuous) CellVal Phase III: Cellular Rescue (Gatekeeper Mutant Assay) Selectivity->CellVal Yes CellVal->Fail1 Kills Mutant Final VALIDATED LEAD Proceed to Optimization CellVal->Final Mutant Rescued

Caption: Decision matrix for de-risking hydrazine-quinazoline scaffolds. Phase I is critical to rule out false positives caused by chemical reactivity.

Mechanistic Pathway: Potential Off-Target Interactions[1]

The tetrahydroquinazoline scaffold mimics the adenosine/guanine base, allowing it to slot into ATP-binding pockets of multiple enzymes.

OffTargetPathway Drug Scaffold (Tetrahydroquinazoline) cMET c-MET / VEGFR (Kinase Domain) Drug->cMET Primary Binding PDE PDE1 / PDE5 (Catalytic Site) Drug->PDE Off-Target (Scaffold Homology) GABA GABA-A Receptor (Allosteric Site) Drug->GABA Off-Target (High Dose) AChE Acetylcholinesterase (Tacrine-like binding) Drug->AChE Off-Target (Structural similarity) Apoptosis Tumor Apoptosis (Therapeutic) cMET->Apoptosis Emesis Nausea / Emesis (PDE4 Effect) PDE->Emesis Seizure Seizure Risk (GABA Antagonism) GABA->Seizure AChE->Emesis

Caption: The "Polypharmacology Map."[1] While targeting Kinases (Green), the scaffold risks engaging PDE, GABA, or AChE pathways (Yellow) due to structural mimicry.

References
  • Scaffold Utility in Kinase Inhibition: Title: "Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors."[6][7] Source: Frontiers in Chemistry (2022). URL:[Link]

  • Structural Homology to Topoisomerase Inhibitors: Title: "Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor."[1] Source: Scientific Reports (2024). URL:[Link]

  • General Quinazoline Off-Target Risks: Title: "Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy."[2] Source: Frontiers in Pharmacology (2021). URL:[Link]

  • Chemical Reactivity of Hydrazines (PAINS): Title: "Pan-assay interference compounds (PAINS) in early drug discovery." Source: Baell & Holloway, Journal of Medicinal Chemistry (2010). URL:[Link]

Sources

Assessing the Therapeutic Index of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (often existing in equilibrium with its tautomer, 2-hydrazinyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one ) is a critical pharmacophore used primarily as a precursor for fused heterocyclic drugs. While the quinazoline core is a privileged scaffold in kinase inhibitors (e.g., Gefitinib), the introduction of a hydrazine moiety and a saturated cyclohexane ring creates a unique biochemical profile.

This guide provides a technical framework for assessing the Therapeutic Index (TI) of this compound. Unlike established drugs with fixed clinical TIs, this compound is a "hit-to-lead" candidate. The primary challenge in its assessment is distinguishing specific target engagement (e.g., VEGFR-2 or DNA Gyrase inhibition) from non-specific hydrazine toxicity (hepatotoxicity via radical formation).

Key Differentiators:

  • Tetrahydro- Ring: Increases lipophilicity (

    
    ) and alters solubility compared to fully aromatic quinazolines, potentially improving blood-brain barrier (BBB) penetration.
    
  • Hydrazine Linker: Acts as a "warhead" for covalent binding or a linker for hydrazone formation, but introduces metabolic liability (acetylation/oxidation).

Comparative Analysis: Alternatives & Benchmarks

To objectively assess the performance of 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (Compound A ), it must be benchmarked against structural and functional alternatives.

Table 1: Comparative Profile of Compound A vs. Alternatives
FeatureCompound A (Target)Alternative 1: 2-Hydrazinylquinazoline Alternative 2: Hydralazine Alternative 3: Gefitinib
Class Tetrahydroquinazoline ScaffoldAromatic Quinazoline ScaffoldHydrazine VasodilatorQuinazoline Kinase Inhibitor
Role Lead / IntermediateStructural AnalogToxicity ControlEfficacy Standard
Solubility Moderate (Lipophilic ring)Low (Planar stacking)High (Salt form)Moderate
Primary Risk Metabolic Activation (Liver)Poor Solubilitylupus-like syndromeSkin Rash / Diarrhea
Target Precursor for VEGFR/GyrasePrecursor for Kinase Inh.DNA Methylation / VasodilationEGFR Tyrosine Kinase
Est. IC50 ~5–20 µM (Derivatives)>50 µM (Often insoluble)N/A (Vasodilator)~0.03 µM (EGFR)
Analysis of Alternatives
  • Structural Alternative (2-Hydrazinylquinazoline): The fully aromatic analog lacks the flexible cyclohexene ring. Comparing A to this analog determines if the "tetrahydro" modification improves the Selectivity Index (SI) by reducing planar DNA intercalation (genotoxicity).

  • Toxicity Control (Hydralazine): Since A contains a hydrazine group, it shares metabolic risks with Hydralazine. If A shows high cytotoxicity in normal hepatocytes (HepG2) comparable to Hydralazine, the mechanism is likely non-specific hydrazine toxicity rather than specific kinase inhibition.

  • Efficacy Standard (Gefitinib): For anticancer applications, A (or its derivatives) must approach the nanomolar potency of Gefitinib to be viable.

Experimental Protocols for TI Assessment

The Therapeutic Index is calculated as


 (in vitro: 

). A viable lead should have a TI > 10.
Phase 1: Efficacy Assessment ( / )

Objective: Determine potency against specific cancer cell lines (e.g., A549 Lung, MCF-7 Breast) or Bacterial strains.

Protocol:

  • Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with Compound A (dissolved in DMSO, <0.1% final v/v) in serial dilutions (0.1 µM to 100 µM). Include Gefitinib as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curve (Non-linear regression) to determine

    
    .
    
Phase 2: Toxicity Assessment ( )

Objective: Quantify off-target toxicity using normal human cell lines (e.g., HEK293 Kidney or HSF Fibroblasts).

Protocol:

  • Seeding: Seed HEK293 cells at

    
     cells/well (higher density to mimic tissue).
    
  • Treatment: Treat with Compound A and Phenylhydrazine (toxicity control) using the same concentration range as Phase 1.

  • Metabolic Activation (Crucial): Perform a parallel set of wells with S9 Liver Fraction to mimic hepatic metabolism. Hydrazines are often bio-activated to toxic radicals by liver enzymes.

    • Set A: Compound A only.

    • Set B: Compound A + S9 Mix.

  • Readout: MTT Assay as above.

  • Interpretation: If

    
     decreases significantly in the presence of S9, the compound is a pro-toxin .
    
Phase 3: Mechanism of Action Validation

To confirm the TI represents therapeutic gain, you must prove the mechanism is distinct from general toxicity.

Protocol (Kinase Profiling):

  • Use an ADP-Glo™ Kinase Assay to test Compound A against a panel (VEGFR-2, EGFR, PDGFR).

  • Success Criteria: High inhibition of Kinase at concentrations below the HEK293 toxicity threshold.

Mechanistic Visualization

The following diagram illustrates the dual pathway of this scaffold: the desired therapeutic pathway (Kinase Inhibition) versus the risk pathway (Metabolic Activation).

G cluster_Therapeutic Therapeutic Pathway (Desired) cluster_Toxicity Toxicity Pathway (Risk) Compound 2-Hydrazinyl-5,6,7,8- tetrahydroquinazolin-4-ol Derivatization Schiff Base Formation (Hydrazones) Compound->Derivatization Synthetic Modification Metabolism Hepatic Metabolism (CYP450 / NAT2) Compound->Metabolism In vivo exposure Target Target Binding (VEGFR-2 / DNA Gyrase) Derivatization->Target High Affinity Apoptosis Tumor Cell Apoptosis Target->Apoptosis Efficacy Radical Free Radical Species (R-NH-NH•) Metabolism->Radical Oxidation Damage Hepatotoxicity & DNA Alkylation Radical->Damage Off-target Damage->Compound Low Therapeutic Index

Figure 1: Dual-pathway mechanism showing the balance between therapeutic target engagement (green) and metabolic activation leading to toxicity (red). The hydrazine group is the pivot point for both pathways.

Screening Cascade Workflow

To efficiently assess the TI without wasting resources, follow this self-validating screening cascade.

Workflow Start Compound Synthesis (2-Hydrazinyl-5,6,7,8-THQ-4-ol) Step1 Step 1: Primary Screen (Cancer Cell Line MTT) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Step 2: Toxicity Screen (HEK293 + S9 Fraction) Decision1->Step2 Yes Fail Discard / Redesign (Modify Hydrazine Linker) Decision1->Fail No (Inactive) Decision2 Selectivity Index > 10? Step2->Decision2 Step3 Step 3: Target Validation (Kinase/Enzyme Assay) Decision2->Step3 Yes Decision2->Fail No (Toxic) Step3->Fail Off-Target Effect Lead Lead Candidate (Proceed to In Vivo) Step3->Lead Confirmed Mechanism

Figure 2: Screening cascade for determining the viability of the scaffold. Step 2 is critical for ruling out non-specific hydrazine toxicity.

References

  • Al-Sanea, M. M., et al. (2024). "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Drug Design, Development and Therapy. Link

  • Sinha, B. K., & Mason, R. P. (2014).[1] "Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity." Journal of Drug Metabolism & Toxicology. Link

  • El-Azab, A. S., et al. (2022). "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity." Molecules. Link

  • Ajani, O. O., et al. (2022). "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones." Molecules. Link

  • PubChem. (2025).[2][3] "2-Hydrazinopyridine (Analogous Toxicity Data)." National Library of Medicine. Link

Sources

Safety Operating Guide

2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Imperative

As researchers, we often focus on the synthesis; however, the lifecycle of a chemical ends only when it is safely neutralized or destroyed. 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS: 118802-45-2) presents a dual-hazard profile: the biological activity of the quinazoline core and the high reactivity of the hydrazine functional group.

Immediate Operational Directives:

  • NEVER dispose of this compound down the drain.[1]

  • NEVER mix with oxidizing agents (peroxides, nitric acid) or ketones (acetone) in the waste stream.

  • ALWAYS segregate as a "Reducing Agent" or "Toxic Organic" waste.

Chemical Risk Profile & Causality

To dispose of this chemical safely, you must understand why it is dangerous. The risk is not just toxicity; it is chemical incompatibility.

FeaturePropertyOperational Implication (The "Why")
Functional Group Hydrazine (-NHNH₂)Strong Reducing Agent. Reacts violently with oxidizers. Reacts with ketones (like Acetone) to form hydrazones, altering waste properties and potentially creating exothermic conditions.
Core Structure QuinazolineBioactive. Must be treated as a potential pharmaceutical pollutant. Requires high-temperature incineration to ensure ring destruction.
Physical State Solid (Powder)Dust inhalation risk.[1][2][3] High surface area increases reactivity during spills.
Acidity/Basicity BasicCorrosive to tissue. Incompatible with strong acid waste streams (exothermic neutralization).

Waste Stream Segregation Logic

The most common error in laboratory disposal is "commingling." Mixing this hydrazine derivative with incompatible solvents creates a "time bomb" in the waste drum.

The Segregation Rules
  • No Ketones: Do not use Acetone to rinse glassware containing this compound. The hydrazine moiety reacts with acetone to form a hydrazone. While often less toxic, this reaction consumes the stabilizer in the waste drum and can generate heat. Use Ethanol or Methanol for rinsing.

  • No Oxidizers: Segregate strictly from nitric acid, perchlorates, or peroxides. This mixture can lead to spontaneous ignition or explosion.

  • No Heavy Metals: Hydrazines can reduce metal ions (like Ag+ or Hg2+) to their metallic state, potentially precipitating shock-sensitive azides or fulminates if other contaminants are present.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Best for: Expired shelf stock or excess solid from synthesis.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloved, min 0.11mm outer).

    • Chemical splash goggles.[4]

    • Lab coat (buttoned).

    • Respiratory: If outside a fume hood, use an N95 or P100 particulate respirator.

  • Packaging:

    • Keep the substance in its original container if possible.[5]

    • If transferring, place the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Apply a hazardous waste label.[1]

    • Constituents: "2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol".

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive, [x] Reducing Agent.

  • Secondary Containment:

    • Place the primary container inside a clear, sealable plastic bag (Ziploc type).

    • Place this bag into the "Solid Hazardous Waste" drum destined for Incineration .

Scenario B: Disposal of Mother Liquor (Reaction Solvent)

Best for: Solvents (Ethanol/DMF) containing the dissolved compound.

  • Characterization: Confirm the solvent system. (e.g., Ethanol).[1]

  • Segregation: Ensure the waste carboy is free of acids and oxidizers.

  • Transfer:

    • Pour the solution into the "Non-Halogenated Organic Waste" carboy (assuming non-halo solvent).

    • Critical: If the solution is highly concentrated (>5%), consider precipitating the solid or treating it as a separate waste stream to prevent saturating the main waste drum with reactive hydrazines.

  • Log It: Record the approximate concentration of the hydrazine derivative on the waste tag.

Scenario C: Glassware Decontamination (The Oxidative Rinse)

Best for: Cleaning flasks and spatulas.

Note: While we generally avoid mixing with oxidizers, controlled destruction is necessary for cleaning.

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution in a beaker inside the fume hood.

  • Soak: Submerge contaminated spatulas or rinse flasks with the bleach solution.

    • Mechanism:[4][6] The hypochlorite oxidizes the hydrazine group, breaking the N-N bond and evolving Nitrogen gas (N₂).

  • Wait: Allow to stand for 30 minutes. Bubbling indicates active destruction.

  • Rinse: Rinse copiously with water.[3][7][8][9]

  • Disposal of Rinsate: The bleach rinsate should be collected in a separate "Basic Inorganic/Oxidizer" waste stream, NOT mixed with the organic solvents.

Emergency Procedures: Spills

Minor Spill (< 5 grams/mL):

  • Isolate: Evacuate the immediate area (3 meters).

  • PPE: Don full PPE including a respirator if dust is airborne.[3]

  • Neutralize/Absorb:

    • Do not use water initially (spreads the contamination).

    • Cover with Vermiculite or Sand .[1]

    • Optional: If trained, spray lightly with dilute Hypochlorite solution to quench, then absorb.

  • Collect: Scoop into a disposable container. Label as "Hazardous Spill Debris - Hydrazine Derivative."

Operational Workflow Diagram

The following logic flow ensures the compound is routed to the correct destruction facility (Incineration) rather than an incompatible treatment plant.

DisposalWorkflow Start Start: 2-Hydrazinyl-5,6,7,8- tetrahydroquinazolin-4-ol Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid Glassware Contaminated Glassware StateCheck->Glassware PackSolid Package in HDPE Jar Double Bag Solid->PackSolid SolventCheck Check Solvent Compatibility (No Ketones/Oxidizers) Liquid->SolventCheck Bleach Controlled Decon: 10% Bleach Soak (Hood) Glassware->Bleach LabelSolid Label: Toxic, Reducing Agent PackSolid->LabelSolid Incinerate Disposal Method: High-Temp Incineration LabelSolid->Incinerate SolventCheck->PackSolid Incompatible/Unknown (Treat as Solid/Lab Pack) Segregate Segregate: Non-Halogenated Organic Waste SolventCheck->Segregate Compatible Segregate->Incinerate Trace Trace Contamination? Trace->LabelSolid Aqueous Oxidizer Waste (Separate Stream) Trace->Segregate Organic Solvents Bleach->Trace Rinsate Rinse Water Rinse Bleach->Rinse

Figure 1: Decision matrix for the segregation and disposal of hydrazine derivatives, prioritizing incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defined Hazardous Wastes: Listed and Characteristic Wastes (RCRA). [Link]

  • PubChem. (n.d.). Compound Summary: Hydrazine Derivatives Safety Profile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

Personal protective equipment for handling 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol (CAS: 118802-45-2).

This document is structured for researchers and safety officers requiring immediate, actionable intelligence. It prioritizes the "Hydrazine Moiety" risk factor, which dictates the primary toxicity profile of this compound.

PART 1: EXECUTIVE SAFETY DIRECTIVE

Compound: 2-Hydrazinyl-5,6,7,8-tetrahydroquinazolin-4-ol CAS: 118802-45-2 Risk Profile: High Potency / Chemical Sensitizer / Potential Carcinogen

🔴 Critical Immediate Actions
  • Zero-Skin Contact Policy: This compound contains a reactive hydrazine group. It is a potent skin sensitizer and potential carcinogen.[1][2] Standard "lab technique" is insufficient; strict barrier protection is required.

  • Atmospheric Control: Handling of the solid powder must occur inside a certified Chemical Fume Hood or Glovebox. Never weigh this compound on an open bench.

  • Incompatibility: Segregate from strong oxidizing agents (e.g., peroxides, permanganates) and aldehydes/ketones (forms hydrazones).

PART 2: TECHNICAL HAZARD ANALYSIS (The "Why")

To manage risk, one must understand the molecular mechanism of toxicity.

2.1 Structural Hazard Origin

The molecule features a hydrazine moiety (


)  attached to a tetrahydroquinazoline scaffold.
  • Nucleophilic Reactivity: The terminal nitrogen is highly nucleophilic. It can covalently bind to electrophilic sites on proteins (causing sensitization) and DNA (causing genotoxicity/carcinogenicity).

  • Redox Activity: Hydrazines are reducing agents. In the presence of metal catalysts or strong oxidizers, they can decompose exothermically, releasing nitrogen gas (

    
    ).
    
2.2 GHS Classification (Derived from Structure-Activity Relationships)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns/damage due to basicity).

  • Skin Sensitization: Category 1 (High frequency of allergic contact dermatitis).

  • Carcinogenicity: Category 1B or 2 (Suspected human carcinogen based on hydrazine class).

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Standard nitrile gloves often provide a false sense of security against hydrazines due to rapid permeation. The following matrix is designed to prevent "silent exposure."

Protection ZoneRequired EquipmentTechnical Rationale
Hand (Primary) Double Nitrile Gloves (Min thickness: 0.11 mm each)Hydrazines can permeate single nitrile layers. The outer glove acts as a sacrificial barrier; the inner glove maintains sterility and safety.
Hand (High Risk) Butyl Rubber or Silver Shield® Required if handling concentrated stock solutions (>100mM) or during spill cleanup. Nitrile degrades rapidly upon direct liquid contact with hydrazines.
Respiratory Fume Hood (Face velocity: 100 fpm)The primary control. If hood access is impossible (emergency only), use a Full-Face Respirator with P100/OV cartridges . N95s are ineffective against organic vapors.
Ocular Chemical Splash Goggles Safety glasses allow side-entry of aerosols. Hydrazines are corrosive to corneal tissue; airtight sealing is mandatory.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats absorb liquids and hold toxic agents against the skin. Non-woven Tyvek repels particulates and splashes.
3.1 PPE Decision Logic Diagram

The following logic flow dictates the PPE selection process based on the operational state of the chemical.

PPE_Selection Start Start: Operational Assessment State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Conc Concentration > 100mM? Liquid->Conc Std_PPE Standard Protocol: Double Nitrile + Goggles + Lab Coat Hood->Std_PPE Yes Resp_Req STOP: Respiratory Protection Required (P100/OV Full Face) Hood->Resp_Req No High_Risk High Risk Protocol: Butyl/Laminate Gloves + Face Shield Conc->High_Risk Yes Low_Risk Standard Protocol: Double Nitrile (Change every 15 min) Conc->Low_Risk No

Figure 1: Decision logic for selecting PPE based on physical state and concentration.

PART 4: OPERATIONAL PROTOCOLS

4.1 Safe Weighing Procedure (Solid)
  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Transfer: Move the analytical balance into the hood if possible. If not, use a tared, sealable vial.

  • Weighing:

    • Open the stock container only inside the hood.

    • Transfer powder to the tared vial.

    • Seal the vial tightly before removing it from the hood to weigh on an external balance.

    • Never transport open powder containers across the lab.

  • Decontamination: Wipe the exterior of the stock container with a solvent-dampened tissue (ethanol/methanol) before returning to storage. Dispose of the tissue as hazardous waste.

4.2 Solubilization & Reaction Setup

Hydrazines are reducing agents. Dissolving them requires care to avoid inadvertent oxidation or decomposition.

  • Solvent Choice: DMSO or DMF are preferred for high solubility. Avoid ketones (Acetone, MEK) as solvents; they react rapidly with the hydrazine group to form hydrazones , ruining your compound.

  • Dissolution: Add solvent slowly. Although this specific derivative is stable, hydrazines can sometimes liberate gas (

    
    ) upon rapid dissolution or contact with metal spatulas. Use glass or plastic tools.
    

PART 5: EMERGENCY RESPONSE & DISPOSAL

5.1 Spill Management
  • Minor Spill (<500 mg):

    • Evacuate immediate area.[3][4][5]

    • Don double nitrile gloves and goggles.

    • Cover spill with Spill-X-C or a 1:1 mixture of sand and soda ash.

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Hydrazine Contaminated."

    • Clean surface with 10% bleach solution (oxidizes traces), followed by water.

  • Major Spill: Evacuate lab. Contact EHS immediately. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).

5.2 Waste Disposal (Chemical Deactivation)

Preferred Method: Incineration via a licensed hazardous waste contractor. In-Lab Deactivation (Emergency/Small Scale Only):

  • Chemistry: Oxidation of hydrazine to nitrogen gas.

  • Reagent: 5% Sodium Hypochlorite (Bleach).

  • Protocol:

    • Dilute the waste solution to <5% concentration.

    • Slowly add bleach in a fume hood (Exothermic reaction!).

    • Allow to stand for 30 minutes.

    • Test pH (should be neutral/basic).

    • Dispose of the deactivated mixture as chemical waste (do not pour down drain unless authorized by local EHS).

PART 6: REFERENCES

  • Sigma-Aldrich. Safety Data Sheet: Hydrazine derivatives and Quinazolines (General Class Hazards). Retrieved from

  • PubChem. Compound Summary: 2-Hydrazinylpyrimidine (Structural Analog).[6] National Library of Medicine. Retrieved from [6]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier: Hydrazine (Sensitization and Carcinogenicity Mechanisms).[6] Retrieved from

  • NASA. Hydrazine Neutralization and Disposal Methods. NASA Technology Transfer Program. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.